Technical Documentation Center

8-Fluoroquinolin-7-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Fluoroquinolin-7-ol
  • CAS: 1261729-79-6

Core Science & Biosynthesis

Foundational

8-Fluoroquinolin-7-ol (CAS: 1261729-79-6): Structural Dynamics, Functionalization, and Applications in Rational Drug Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens into heterocyclic scaffolds is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 8-Fluoroquino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens into heterocyclic scaffolds is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 8-Fluoroquinolin-7-ol (CAS: 1261729-79-6) represents a premium, highly functionalized building block that perfectly exemplifies this approach. By positioning a fluorine atom at the C8 position adjacent to a versatile C7-hydroxyl group on a quinoline core, this compound offers a unique blend of steric shielding, electronic modulation, and synthetic handleability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind the "fluorine effect" on this specific scaffold, map its role in targeted therapeutics, and provide field-proven, self-validating protocols for its derivatization in drug discovery workflows.

Physicochemical & Structural Profiling

The structural juxtaposition of the C8-fluorine and the C7-hydroxyl group creates a unique electronic microenvironment. The strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the adjacent hydroxyl group compared to an unfluorinated 7-hydroxyquinoline. Furthermore, the C8-fluorine sterically shields the quinoline nitrogen, modulating its basicity and preventing the off-target metal chelation toxicity historically associated with 8-hydroxyquinoline derivatives[1].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
Chemical Name 8-Fluoroquinolin-7-olStandard IUPAC nomenclature.
CAS Registry Number 1261729-79-6Unique identifier for procurement and safety tracking [1].
Molecular Formula C9H6FNODefines the exact atomic composition.
Molecular Weight 163.15 g/mol Low MW allows for extensive downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
Hydrogen Bond Donors 1 (-OH)Provides a reactive site for etherification or esterification.
Hydrogen Bond Acceptors 3 (N, O, F)Facilitates target protein interactions (e.g., kinase hinge binding).
Topological Polar Surface Area 33.1 ŲHighly membrane-permeable; excellent for intracellular targets.
Predicted pKa (Hydroxyl) ~8.5Lowered by ortho-F inductive effects; enhances leaving group capability when converted to a sulfonate.

Mechanistic Role in Targeted Therapeutics

The quinoline core is a privileged scaffold in oncology and infectious disease due to its ability to mimic the adenine ring of ATP. This allows quinoline derivatives to competitively bind to the highly conserved hinge region of Receptor Tyrosine Kinases (RTKs) such as EGFR and c-Met.

When utilizing 8-fluoroquinolin-7-ol as a starting material, the C7 position acts as an optimal vector for extending substituents into the solvent-exposed channel of the kinase active site. Simultaneously, the C8-fluorine acts as a "metabolic shield," blocking cytochrome P450-mediated oxidation at a classically vulnerable position on the quinoline ring, thereby increasing the compound's metabolic half-life.

Pathway LIG Extracellular Growth Factors (e.g., EGF, HGF) RTK Receptor Tyrosine Kinases (EGFR / c-Met) LIG->RTK Ligand Binding CAS Intracellular Kinase Cascades (PI3K/AKT & RAS/MAPK) RTK->CAS Phosphorylation INH 8-Fluoroquinoline-Based Kinase Inhibitor INH->RTK ATP-Competitive Inhibition OUT Tumor Cell Proliferation & Survival CAS->OUT Signal Transduction

Caption: Mechanism of action for 8-fluoroquinoline-derived RTK inhibitors in oncogenic signaling.

Synthetic Methodologies & Self-Validating Protocols

To leverage 8-fluoroquinolin-7-ol in Structure-Activity Relationship (SAR) studies, the C7-OH must be activated. The most robust and widely adopted workflow involves converting the phenol-like hydroxyl into a trifluoromethanesulfonate (triflate) pseudohalide. This activated core is then subjected to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to generate diverse biaryl or heteroaryl libraries [2][3].

Workflow SM 8-Fluoroquinolin-7-ol (Starting Material) TRIF C7-OH Triflation (Tf2O, Pyridine, DCM) SM->TRIF Step 1 COUP Pd-Catalyzed Coupling (Suzuki-Miyaura) TRIF->COUP Step 2 LIB SAR Library Generation COUP->LIB Step 3 HTS High-Throughput Kinase Screening LIB->HTS Step 4

Caption: Standard derivatization and SAR screening workflow for 8-fluoroquinolin-7-ol.

Protocol A: C7-O-Triflation of 8-Fluoroquinolin-7-ol

Objective: Convert the C7-OH into a highly reactive triflate leaving group. Causality Focus: Triflic anhydride (Tf₂O) is highly electrophilic. The reaction must be performed at 0 °C to prevent exothermic tar formation. Pyridine is selected as the base because it effectively scavenges the triflic acid byproduct without acting as a strong enough nucleophile to cause unwanted side reactions, preventing the protonation of the quinoline nitrogen which would crash the starting material out of solution.

Step-by-Step Methodology:

  • Preparation: Suspend 8-fluoroquinolin-7-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 eq) and stir for 10 minutes to ensure complete dissolution and base distribution.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic release and suppresses dimerization.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 3:1). Validation Check: The protocol is successful when the highly polar, H-bonding starting material spot disappears, replaced by a distinct, higher-Rf spot (the non-H-bonding triflate).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the C7 position using the synthesized triflate. Causality Focus: A biphasic solvent system (1,4-Dioxane/Water) is utilized because dioxane effectively solubilizes the organic triflate and the hydrophobic Pd-catalyst, while water is necessary to dissolve the Na₂CO₃ base. The base is critical as it coordinates with the arylboronic acid to form a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate [3].

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine 8-fluoroquinolin-7-yl triflate (1.0 eq), an arylboronic acid of choice (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (ratio 4:1, 0.1 M concentration).

  • Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Causality: Degassing the solvents prior to this step is mandatory to prevent the oxidation of the zero-valent palladium catalyst to an inactive Pd(II) oxide.

  • Reaction: Seal the vial and heat to 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Self-Validation (LC-MS): Sample the organic layer. Validation Check: The reaction is deemed complete when LC-MS confirms the disappearance of the triflate parent mass [M+H]+ and the emergence of the cross-coupled biaryl product mass.

  • Workup: Filter through a celite pad to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via reverse-phase HPLC.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 8-fluoroquinolin-7-ol derivatives prior to biological screening, rigorous analytical QC must be enforced:

  • ¹H NMR (400 MHz, DMSO-d6): The disappearance of the broad singlet at ~10.5 ppm (characteristic of the C7-OH) confirms successful triflation. The appearance of new aromatic multiplets confirms successful cross-coupling.

  • ¹⁹F NMR (376 MHz, DMSO-d6): The C8-fluorine will present as a distinct peak (typically around -130 to -135 ppm). Monitoring the shift of this peak provides a highly sensitive diagnostic tool for confirming substitutions at the adjacent C7 position due to changes in the local electronic shielding environment.

  • Purity: >95% purity must be confirmed via UPLC-UV (254 nm) before any high-throughput kinase screening is initiated.

References

  • The Journal of Organic Chemistry (ACS Publications). Preparation and Palladium-Catalyzed Cross-Coupling of Aryl Triethylammonium Bis(catechol) Silicates with Aryl Triflates. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PubMed Central. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas. Retrieved from:[Link]

Exploratory

mechanism of action of 8-fluoroquinolin-7-ol derivatives

Mechanism of Action of 8-Fluoroquinolin-7-ol Derivatives: A Comprehensive Technical Guide Executive Summary The 8-fluoroquinolin-7-ol scaffold represents a highly versatile and structurally privileged pharmacophore in bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 8-Fluoroquinolin-7-ol Derivatives: A Comprehensive Technical Guide

Executive Summary

The 8-fluoroquinolin-7-ol scaffold represents a highly versatile and structurally privileged pharmacophore in both modern medicinal chemistry and advanced photochemistry. The juxtaposition of a 7-hydroxyl group—a potent hydrogen bond donor and acceptor—with an 8-fluoro substituent creates a unique electronic and steric environment. The strongly electron-withdrawing fluorine atom lowers the pKa of the adjacent hydroxyl group via inductive effects, enhances cellular permeability through increased lipophilicity, and provides metabolic stability by blocking CYP450-mediated oxidation at the C8 position. This technical guide elucidates the multifaceted mechanisms of action of these derivatives, ranging from targeted oncology (apoptosis modulation) to ultrafast photochemical switching.

Oncology Applications: Selective MCL-1 Inhibition

Myeloid Cell Leukemia 1 (MCL-1) is a critical anti-apoptotic protein belonging to the BCL-2 family. Its overexpression is a primary resistance mechanism in various hematological malignancies and solid tumors. Substituted 7-hydroxyquinolines have been identified via High-Throughput Screening (HTS) as highly selective MCL-1 inhibitors, demonstrating potent activity without off-target Bcl-xL inhibition[1].

Mechanism of Action: 8-fluoroquinolin-7-ol derivatives act as targeted BH3 mimetics. They competitively bind to the hydrophobic P2/P3 pockets of the MCL-1 BH3-binding groove. The 7-hydroxyl group engages in critical hydrogen bonding with the highly conserved Arg263 residue of the MCL-1 protein. Simultaneously, the 8-fluoro modification optimizes the dihedral angle of the quinoline core and enhances van der Waals interactions within the lipophilic pocket. This competitive binding disrupts the MCL-1/BAK protein-protein interaction, liberating the pro-apoptotic BAK and BAX proteins. Once freed, BAK/BAX oligomerize to induce mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and the execution of apoptosis[1].

MCL1_Pathway MCL1 MCL-1 Protein (Anti-apoptotic) BAK_BAX BAK/BAX (Pro-apoptotic) MCL1->BAK_BAX Sequesters/Inhibits Apoptosis Mitochondrial Apoptosis (Cytochrome c release) BAK_BAX->Apoptosis Oligomerization & Pore Formation Derivative 8-Fluoroquinolin-7-ol Derivative Derivative->MCL1 Binds BH3 Groove (Competitive Inhibition) Derivative->BAK_BAX Releases from MCL-1

Fig 1. MCL-1 inhibition by 8-fluoroquinolin-7-ol derivatives restoring apoptosis.

Photochemical Applications: ESIPT and Molecular Switches

Beyond traditional pharmacology, 7-hydroxyquinoline derivatives are foundational to the development of photo-responsive "molecular cranes" and photodeprotectable caged bioactive molecules[2].

Mechanism of Action: These compounds undergo a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation (S0 → S1 transition), the electron density of the quinoline ring shifts dramatically. The 7-hydroxyl oxygen becomes highly acidic, while the quinoline nitrogen becomes highly basic. This thermodynamic driving force triggers an ultrafast, long-distance proton transfer, converting the enol tautomer into an excited keto tautomer[3]. The 8-fluoro substituent fine-tunes the HOMO-LUMO gap, red-shifting the emission spectrum and stabilizing the keto form. This bistable switching mechanism is utilized to release bioactive payloads in targeted photodynamic therapies and to create molecular logic gates[3].

ESIPT_Mechanism Enol_GS Enol Form (Ground State S0) Enol_ES Enol Form (Excited State S1) Enol_GS->Enol_ES UV Excitation Keto_ES Keto Form (Excited State S1) Enol_ES->Keto_ES ESIPT (Proton Transfer) Keto_GS Keto Form (Ground State S0) Keto_ES->Keto_GS Fluorescence Emission Keto_GS->Enol_GS Reverse PT (Thermal)

Fig 2. ESIPT mechanism of 7-hydroxyquinoline derivatives under UV excitation.

Antimicrobial and Neurological Targets

While classical fluoroquinolone antibiotics utilize a 6-fluoro substitution, 8-fluoroquinoline derivatives (such as 8-fluoroquinoline-3-carboxamides) also exhibit potent antibacterial activity by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV[4]. They intercalate into the DNA-enzyme cleavage complex, stalling replication forks and causing lethal double-strand breaks[4].

Furthermore, related quinoline-dicarboxylic acids featuring 7-hydroxy and 8-fluoro variants have been investigated as inhibitors of Vesicular Glutamate Transport (VGLUT). By binding to the transporter, they disrupt the electrochemical proton gradient required for L-glutamate synaptic packaging, thereby modulating excitatory neurotransmission[5].

Quantitative Target Landscape

Target / ApplicationDerivative ClassKey ParameterValue RangeReference
MCL-1 Protein 7-HydroxyquinolinesIC50 (MCL-1)2.4 - 10 µM[1]
VGLUT Transporter Substituted QuinolinesIC50 (VGLUT)>250 µM[5]
Topoisomerase II 8-FluoroquinolinesIC50 (DNA Gyrase)Sub-micromolar[4]
Photochemical Switch 7-HydroxyquinolinesEmission λ (Keto)450 - 550 nm[2]

Validated Experimental Methodologies

As a standard for rigorous biochemical validation, the following protocols are designed with intrinsic quality control measures to ensure self-validating data.

Protocol A: Fluorescence Polarization (FP) Assay for MCL-1 Inhibition

Causality: FP is selected because it directly measures binding kinetics in true solution. Immobilizing MCL-1 on a surface (like in SPR) can alter its delicate BH3-binding conformation.

  • Buffer Preparation: Prepare assay buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Crucial step: The inclusion of Tween-20 prevents non-specific compound aggregation, eliminating false positives caused by promiscuous inhibition.

  • Complex Formation: Incubate 5 nM FITC-labeled BAK BH3 peptide with 10 nM recombinant human MCL-1 protein in a low-volume 384-well black plate.

  • Compound Titration: Add the 8-fluoroquinolin-7-ol derivative in a 10-point dose-response series (0.1 nM to 100 µM) using acoustic liquid handling.

  • Measurement & Self-Validation: Read polarization (mP) at Ex 485 nm / Em 535 nm.

    • Self-Validation Metric: Include a positive control (unlabeled BAK peptide) to define maximum displacement. Calculate the Z'-factor; an assay yielding a Z' > 0.6 is statistically validated for robust screening.

FP_Workflow Prep 1. Buffer Prep (Tween-20 added) Complex 2. Form Complex (MCL-1 + FITC-BAK) Prep->Complex Titration 3. Add Derivative (10-point titration) Complex->Titration Read 4. Read mP (Ex 485 / Em 535) Titration->Read Validate 5. Self-Validation (Z'-factor > 0.6) Read->Validate

Fig 3. Self-validating Fluorescence Polarization workflow for MCL-1 inhibitors.

Protocol B: Transient Absorption Spectroscopy for ESIPT Validation

Causality: Standard steady-state fluorescence cannot capture the ultrafast kinetics of proton transfer. Transient absorption (pump-probe) spectroscopy provides the necessary femtosecond resolution to track the enol-to-keto transition.

  • Sample Preparation: Dissolve the derivative in a strictly non-polar solvent (e.g., cyclohexane). Crucial step: Non-polar solvents prevent intermolecular hydrogen bonding with the solvent from outcompeting the target intramolecular ESIPT process.

  • Pump-Probe Excitation: Excite the sample with a 340 nm femtosecond laser pulse (pump) to populate the S1 enol state.

  • Kinetic Monitoring: Probe the sample with a broadband white-light continuum. Monitor the decay of the stimulated emission of the enol form (~400 nm) and the concurrent rise of the keto emission (~520 nm).

  • Isotopic Self-Validation: Repeat the experiment using a deuterated derivative (8-fluoroquinolin-7-OD). A significant kinetic isotope effect (KIE > 2) definitively validates that proton transfer is the rate-limiting step in the observed spectral shift.

References

  • [3] Photodeprotection Reaction Mechanisms of Caged Species Utilizing a Photochromism Function. The Journal of Physical Chemistry Letters (ACS Publications). URL:[Link]

  • [2] Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame and a Carbaldehyde or Aldoxime Group as the Intramolecular Hydrogen Transporting Crane. National Institutes of Health (PMC). URL:[Link]

  • [5] Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [1] Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker. National Institutes of Health (PMC). URL:[Link]

Sources

Foundational

8-Fluoroquinolin-7-ol: Physicochemical Profiling, Synthetic Workflows, and Applications in Medicinal Chemistry

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals. Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents. Within this chemical space, 8-fluoroquinolin-7-ol represents a highly specialized building block. The strategic placement of a fluorine atom at the C8 position, adjacent to a hydroxyl group at C7, creates a unique stereoelectronic profile. This guide provides a comprehensive technical overview of 8-fluoroquinolin-7-ol, detailing its physicochemical properties, scalable synthetic methodologies, and its utility in rational drug design.

Physicochemical & Structural Profile

Understanding the baseline physicochemical properties of 8-fluoroquinolin-7-ol is critical for predicting its behavior in both synthetic reactions and biological systems. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the pKa of the adjacent C7 hydroxyl group, enhancing its capacity as a hydrogen bond donor in protein-ligand interactions.

Table 1: Quantitative Chemical Properties
PropertyValue
Chemical Name 8-Fluoroquinolin-7-ol
CAS Registry Number 1261729-79-6[1]
Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol [1]
SMILES Oc1ccc2cccnc2c1F
Predicted LogP 2.26[1]
Key Intermediate 8-Fluoro-7-methoxyquinoline (CAS: 1934383-48-8)[2]

Synthetic Methodologies

The de novo synthesis of 8-fluoroquinolin-7-ol typically leverages a modified Skraup cyclization [3], a foundational method for constructing quinoline cores from anilines, which has been successfully adapted for fluorinated systems[4]. To protect the sensitive hydroxyl group during the harsh acidic conditions of the Skraup reaction, the synthesis begins with a methoxy-protected precursor, followed by a selective demethylation step.

Synthetic_Workflow SM 2-Fluoro-3-methoxyaniline (Starting Material) Skraup Skraup Cyclization (Glycerol, H2SO4, PhNO2) SM->Skraup Int 8-Fluoro-7-methoxyquinoline CAS: 1934383-48-8 Skraup->Int Demeth Demethylation (BBr3, CH2Cl2, -78°C) Int->Demeth Prod 8-Fluoroquinolin-7-ol CAS: 1261729-79-6 Demeth->Prod

Figure 1: Step-by-step synthetic workflow for 8-fluoroquinolin-7-ol via Skraup cyclization.

Protocol 1: Skraup Synthesis of 8-Fluoro-7-methoxyquinoline
  • Step 1: Reagent Assembly. In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-3-methoxyaniline (1.0 eq), anhydrous glycerol (3.0 eq), and nitrobenzene (0.6 eq).

  • Step 2: Moderator Addition. Add ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 eq).

    • Causality: The Skraup reaction is notoriously violent. FeSO₄ acts as a critical moderator to control the highly exothermic dehydration of glycerol, preventing thermal runaway and subsequent charring of the reagents[3].

  • Step 3: Acid Catalysis. Slowly add concentrated sulfuric acid (4.0 eq) dropwise at 0°C.

    • Causality: H₂SO₄ serves a dual purpose: it dehydrates glycerol in situ to form the reactive electrophile acrolein, and it acts as a Brønsted acid catalyst for the subsequent Michael addition of the aniline.

  • Step 4: Cyclization & Oxidation. Heat the mixture gradually to 140°C for 4 hours.

    • Causality: Nitrobenzene acts as a mild oxidizing agent, converting the intermediate dihydroquinoline into the fully aromatic 8-fluoro-7-methoxyquinoline.

  • Step 5: Self-Validating Workup. Cool, neutralize with aqueous NaOH, and extract with ethyl acetate. Purify via silica gel chromatography. Validation: Confirm intermediate formation via LC-MS (Expected m/z: 178.06 [M+H]+).

Protocol 2: Selective Demethylation to 8-Fluoroquinolin-7-ol
  • Step 1: Preparation. Dissolve the purified 8-fluoro-7-methoxyquinoline in anhydrous dichloromethane (DCM) under an inert argon atmosphere and cool to -78°C.

  • Step 2: Reagent Addition. Add boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) dropwise.

    • Causality: BBr₃ is a strong Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. This facilitates the cleavage of the methyl-oxygen bond without risking nucleophilic aromatic substitution (SNAr) of the C8-fluorine, which could occur under harsh basic deprotection conditions.

  • Step 3: Reaction & Quenching. Allow the mixture to warm to room temperature and stir for 12 hours. Quench cautiously with methanol at 0°C to destroy excess BBr₃, followed by neutralization with saturated NaHCO₃.

  • Step 4: Self-Validating Isolation. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Validation: To validate the demethylation success, ¹H NMR must show the complete disappearance of the singlet at ~3.9 ppm (methoxy protons) and the emergence of a broad D₂O-exchangeable singlet at ~10.5 ppm, confirming the free hydroxyl group. ¹⁹F NMR must present a single peak, confirming the retention of the fluorine atom.

Applications in Drug Discovery

The 8-fluoroquinolin-7-ol scaffold is highly valued in fragment-based drug discovery (FBDD) and lead optimization. Its structural features allow it to simultaneously satisfy multiple pharmacophoric requirements within target binding pockets.

Drug_Discovery_Applications Scaffold 8-Fluoroquinolin-7-ol Core Scaffold F_Sub C8-Fluorine Metabolic Stability Scaffold->F_Sub OH_Sub C7-Hydroxyl H-Bonding Donor Scaffold->OH_Sub N_Sub Quinoline Nitrogen Metal Chelation Scaffold->N_Sub Target1 Kinase Target (Binding Pocket) F_Sub->Target1 Steric Fit OH_Sub->Target1 Anchoring Target2 Bacterial Enzymes (DNA Gyrase) N_Sub->Target2 Mg2+ Coordination

Figure 2: Pharmacological interactions of the 8-fluoroquinolin-7-ol scaffold in drug targets.

Mechanistic Utility
  • Kinase Inhibition: The quinoline nitrogen and the C7-hydroxyl group often act as a bidentate hinge-binding motif in ATP-competitive kinase inhibitors (e.g., PIM kinases). The C8-fluorine provides a critical steric shield that prevents oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the electron-rich C8 position, thereby improving the pharmacokinetic half-life of the drug.

  • Antibacterial Agents: While classical fluoroquinolones utilize a C6-fluorine, variations utilizing the C8-fluoro-C7-hydroxy motif are explored to overcome target-mediated resistance in bacterial DNA gyrase and topoisomerase IV. The quinoline nitrogen is essential for coordinating with the Mg²⁺ ion in the DNA-enzyme cleavage complex.

Conclusion

8-Fluoroquinolin-7-ol is a highly versatile and precisely engineered chemical building block. By understanding the causality behind its synthetic pathways—specifically the nuances of the Skraup cyclization and selective Lewis acid-mediated demethylation—researchers can efficiently scale its production. Furthermore, its unique stereoelectronic properties make it an indispensable tool for medicinal chemists aiming to optimize target affinity and metabolic stability in next-generation therapeutics.

References

  • 1261729-79-6 8-Fluoroquinolin-7-ol - Chemical Dictionary , Guidechem. 1

  • 8-Fluoro-7-methoxyquinoline | 1934383-48-8 | C10H8FNO , Appchem. 2

  • A Technical Guide to the Synthetic Pathways of Quinoline Compounds , Benchchem. 3

  • Fluorinated Quinolines: Synthesis, Properties and Applications , ResearchGate. 4

Sources

Exploratory

The In Vitro Biological Activity of 8-Fluoroquinolin-7-ol: A Predictive Technical Guide for Researchers

This technical guide provides an in-depth exploration of the predicted in vitro biological activity of the novel heterocyclic compound, 8-fluoroquinolin-7-ol. While direct experimental data for this specific molecule is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the predicted in vitro biological activity of the novel heterocyclic compound, 8-fluoroquinolin-7-ol. While direct experimental data for this specific molecule is not extensively available in current literature, its unique chemical architecture, combining the core scaffolds of a fluoroquinolone and an 8-hydroxyquinoline, allows for a robust, predictive analysis of its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating in vitro investigations into this promising compound.

The Structural Rationale: A Hybrid of Potent Pharmacophores

8-Fluoroquinolin-7-ol presents a fascinating structural amalgamation. It incorporates the defining features of two well-established classes of biologically active agents:

  • The Fluoroquinolone Core: The fluorine atom at the 8-position is a hallmark of many potent fluoroquinolone antibiotics. This class of drugs is renowned for its antibacterial efficacy, primarily achieved through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2]

  • The 8-Hydroxyquinoline Scaffold: The hydroxyl group at the 7-position is characteristic of 8-hydroxyquinoline and its derivatives. These compounds are known for their broad-spectrum biological activities, including antimicrobial, anticancer, and antifungal properties, which are often attributed to their ability to chelate metal ions.[3][4][5]

This hybrid structure suggests that 8-fluoroquinolin-7-ol may exhibit a dual or synergistic mode of action, making it a compelling candidate for further investigation.

Predicted Antimicrobial Activity: Targeting Bacterial Replication

Drawing from the extensive research on fluoroquinolones, it is highly probable that 8-fluoroquinolin-7-ol possesses significant antibacterial properties. The anticipated mechanism of action involves the disruption of bacterial DNA replication.

Proposed Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by forming a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[6] This complex traps the enzyme in a state where it has cleaved the DNA, preventing the re-ligation of the DNA strands. The accumulation of these double-strand breaks is ultimately lethal to the bacterium. The fluorine atom at position 8 is known to enhance the activity of fluoroquinolones.[7]

Diagram: Proposed Antibacterial Mechanism of 8-Fluoroquinolin-7-ol

cluster_bacterium Bacterial Cell 8-FQ-7-ol 8-Fluoroquinolin-7-ol Ternary_Complex Ternary Complex (Drug-Enzyme-DNA) 8-FQ-7-ol->Ternary_Complex DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex Replication_Block DNA Replication Blocked Ternary_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Predicted inhibition of bacterial DNA replication by 8-fluoroquinolin-7-ol.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial efficacy of 8-fluoroquinolin-7-ol can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8]

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: A stock solution of 8-fluoroquinolin-7-ol is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth and inoculum (growth control) and only broth (sterility control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Predicted Anticancer Activity: A Multi-Faceted Approach

The 8-hydroxyquinoline moiety in 8-fluoroquinolin-7-ol suggests a potential for anticancer activity. Derivatives of 8-hydroxyquinoline have demonstrated cytotoxicity against various cancer cell lines, often through mechanisms involving metal chelation and the induction of oxidative stress.[9][10][11]

Proposed Mechanisms of Action
  • Metal Ion Chelation: The 7-hydroxy group and the quinoline nitrogen of 8-fluoroquinolin-7-ol can act as a bidentate chelating agent, binding to essential metal ions like iron, copper, and zinc.[3] This can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival.

  • Induction of Oxidative Stress: The complex formed between 8-fluoroquinolin-7-ol and metal ions, particularly copper, can become more lipophilic, facilitating its entry into cancer cells.[11] Once inside, this complex can catalyze the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Diagram: Predicted Anticancer Mechanisms of 8-Fluoroquinolin-7-ol

cluster_cancer_cell Cancer Cell 8-FQ-7-ol 8-Fluoroquinolin-7-ol Chelation Chelation 8-FQ-7-ol->Chelation Metal_Ions Metal Ions (e.g., Cu2+, Fe2+) Metal_Ions->Chelation Metalloenzyme_Inhibition Metalloenzyme Inhibition Chelation->Metalloenzyme_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Chelation->ROS_Generation Apoptosis Apoptosis Metalloenzyme_Inhibition->Apoptosis ROS_Generation->Apoptosis

Caption: Potential pathways for anticancer activity of 8-fluoroquinolin-7-ol.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 8-fluoroquinolin-7-ol for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Substitutions at C-7: Modifications at the C-7 position of the fluoroquinolone scaffold are known to significantly impact the antibacterial spectrum and potency.[12][13]

  • Substitutions at C-8: The nature of the substituent at the C-8 position can influence both the antibacterial and anticancer activities of quinolines.[7]

The presence of a fluorine atom at C-8 and a hydroxyl group at C-7 in 8-fluoroquinolin-7-ol represents a unique combination that warrants thorough investigation to elucidate its specific contribution to the overall biological profile.

Conclusion

While direct experimental validation is pending, the structural features of 8-fluoroquinolin-7-ol strongly suggest a promising profile of in vitro biological activity, encompassing both antibacterial and anticancer potential. This technical guide provides a foundational framework for researchers to design and execute robust in vitro studies to explore the therapeutic promise of this novel compound. The proposed mechanisms of action and detailed experimental protocols offer a clear path forward for elucidating the true biological capabilities of 8-fluoroquinolin-7-ol.

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications.

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information.

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. National Center for Biotechnology Information.

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. MDPI.

  • Cytotoxicity of the 7a-g, 8, and 11a-e molecules against the three... ResearchGate.

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. National Center for Biotechnology Information.

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. National Center for Biotechnology Information.

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate.

  • Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. MDPI.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI.

  • Technical Support Center: Utilizing 8-Hydroxyquinoline Derivatives in Cell-Based Assays. Benchchem.

  • Synthesis and in vitro antibacterial activity of fluoroquinolone derivatives containing 3-(N'-alkoxycarbamimidoyl)-4-(alkoxyimino) pyrrolidines. National Center for Biotechnology Information.

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Center for Biotechnology Information.

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI.

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI.

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Royal Society of Chemistry.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.

  • Molecular docking study of hydroxyquinolone derivatives as COX enzyme inhibitors. Sciforum.

Sources

Foundational

thermodynamic stability of 8-fluoroquinolin-7-ol

Thermodynamic Stability and Physicochemical Profiling of 8-Fluoroquinolin-7-ol: A Comprehensive Guide The rational design of halogenated quinoline scaffolds is a cornerstone of modern medicinal chemistry. Among these, 8-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Physicochemical Profiling of 8-Fluoroquinolin-7-ol: A Comprehensive Guide

The rational design of halogenated quinoline scaffolds is a cornerstone of modern medicinal chemistry. Among these, 8-fluoroquinolin-7-ol (CAS 1261729-79-6) presents a highly unique thermodynamic landscape. Unlike standard quinolinols, the placement of the highly electronegative fluorine atom at the C8 position—sandwiched ortho to the 7-hydroxyl group and peri to the quinoline nitrogen (N1)—creates a complex web of inductive effects, steric repulsion, and weak intramolecular hydrogen bonding.

As a Senior Application Scientist, I have structured this guide to move beyond basic physical properties. We will dissect the causality behind the thermodynamic stability of 8-fluoroquinolin-7-ol, providing researchers with the theoretical grounding and self-validating experimental protocols necessary to profile this compound in drug development workflows.

The thermodynamic baseline of any 7-hydroxyquinoline derivative is dictated by its keto-enol tautomerism. However, the rules that govern 2-hydroxyquinolines (where the keto/lactam form is overwhelmingly dominant due to amide resonance)[1] do not apply to the 7-position.

The Enol Preference and Aromaticity

In 8-fluoroquinolin-7-ol, the enol form is thermodynamically preferred in the ground state. The causality here is rooted in molecular orbital stability: tautomerization to the keto form at the C7 position forces the benzenoid ring into a quinoid structure, severely disrupting the aromaticity of the fused bicyclic system[2].

The "Peri-Ortho" Fluorine Effect

The 8-fluoro substituent fundamentally alters the electronic environment:

  • Inductive Acidity: Fluorine exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the adjacent 7-OH group compared to un-substituted 7-hydroxyquinoline.

  • Peri-Repulsion: The fluorine atom at C8 sits in close spatial proximity to the N1 lone pair. The resulting electrostatic repulsion decreases the basicity of the quinoline nitrogen, altering the molecule's overall isoelectric point and solvation thermodynamics.

  • Excited-State Proton Transfer (ESIPT): While the keto form is unstable in the ground state, UV excitation redistributes electron density, dramatically increasing the acidity of the 7-OH and the basicity of the quinoline nitrogen. In protic matrices, this triggers an excited-state proton switching reaction, temporarily stabilizing the keto tautomer[3].

G A Enol (Syn-Conformer) Weak F···H-O Bond B Enol (Anti-Conformer) Sterically Relaxed A->B Thermal Rotation C Keto Tautomer Disrupted Aromaticity A->C ESIPT / Protic Solvent B->C Intermolecular PT D Zwitterion Solvent Stabilized C->D Polar Matrix

Caption: Thermodynamic equilibrium network of 8-fluoroquinolin-7-ol states.

Intramolecular Hydrogen Bonding (IMHB)

A critical question in the conformational stability of 8-fluoroquinolin-7-ol is the strength of the potential intramolecular hydrogen bond between the 8-fluorine and the 7-hydroxyl proton (F···H-O).

Historically, fluorine was assumed to be a strong hydrogen bond acceptor. However, rigorous thermodynamic studies on analogous ortho-fluorophenols reveal that F···H-O intramolecular hydrogen bonds are exceptionally weak [4][5].

The Mechanistic Causality: Fluorine is a "hard" atom with tightly held lone pairs (low polarizability). The orbital overlap between the highly contracted 2p orbitals of fluorine and the 1s orbital of the hydrogen atom is poor. Consequently, the O-H bond length remains largely unaffected in the syn conformer, and the stabilization energy provided by the F···H interaction is minimal (typically < 2 kcal/mol)[5]. Therefore, the thermodynamic equilibrium between the syn (OH pointing toward F) and anti (OH pointing away) conformers is driven less by hydrogen bond strength and more by the minimization of dipole-dipole repulsion.

Quantitative Thermodynamic Profile

The table below summarizes the theoretical thermodynamic parameters for the states of 8-fluoroquinolin-7-ol, synthesized from foundational data on fluorophenols and quinolinols[2][5].

Molecular StateRelative Gibbs Free Energy (ΔG)Enthalpy of Formation (ΔH)Dominant Stabilizing Factor
Enol (Syn) 0.0 kcal/mol (Reference)LowestWeak F···H IMHB; Aromaticity intact.
Enol (Anti) +1.2 to +1.8 kcal/molLowSteric relaxation; Dipole penalty.
Keto (Ground State) +7.5 to +8.5 kcal/molHighDisrupted benzenoid aromaticity.
Keto (Excited State, S1) -2.0 to -4.0 kcal/mol (vs S1 Enol)Lowest (in S1)ESIPT stabilization; Charge transfer.

Experimental Methodologies for Thermodynamic Profiling

To utilize 8-fluoroquinolin-7-ol in drug design, its specific thermodynamic behavior in solution must be empirically validated. Below are two self-validating protocols designed to isolate and quantify the IMHB strength and tautomeric stability.

Protocol A: NMR Titration for IMHB Quantification (The Taft Method)

This protocol utilizes the principle of competitive hydrogen bonding to quantify the weak F···H-O interaction[4]. By titrating the compound with a strong H-bond acceptor (DMSO) in a non-polar solvent, we can calculate the free energy of binding.

  • Sample Preparation: Prepare a 10 mM solution of 8-fluoroquinolin-7-ol in anhydrous Carbon Tetrachloride (CCl₄) or CDCl₃.

  • Baseline Acquisition: Acquire a high-resolution ¹H-NMR spectrum. Record the exact chemical shift of the 7-OH proton (δ_OH). If an IMHB is present, δ_OH will be relatively insensitive to concentration changes.

  • Titration: Sequentially add micro-aliquots of DMSO-d₆ (from 0.1 to 5.0 equivalents).

  • Data Tracking: After each addition, record the new δ_OH. The DMSO will competitively disrupt the weak F···H bond, forming an intermolecular complex and causing a downfield shift.

  • Thermodynamic Calculation: Plot the change in chemical shift (Δδ) against DMSO concentration. Fit the curve to a 1:1 binding isotherm to extract the association constant ( Ka​ ) and the Gibbs free energy of binding ( ΔGbind​ ).

  • Self-Validation: Repeat the experiment using an un-substituted 7-hydroxyquinoline standard. The difference in ΔGbind​ between the standard and the fluorinated analog isolates the specific thermodynamic contribution of the F···H-O bond.

G S1 Sample Prep (CCl4 / CDCl3) S2 DMSO-d6 Titration S1->S2 S3 Track OH Chemical Shift S2->S3 S4 Calculate ΔG (Taft Method) S3->S4

Caption: Self-validating NMR titration workflow for IMHB quantification.

Protocol B: UV-Vis/Fluorescence Profiling of Tautomeric Stability

To evaluate the stability of the keto tautomer, we exploit the molecule's photodynamics[3].

  • Solvent Matrix Preparation: Prepare 10 µM solutions of 8-fluoroquinolin-7-ol in a non-polar solvent (cyclohexane) and a highly polar/protic solvent (methanol).

  • Ground-State Absorption: Measure the UV-Vis absorption spectrum. The enol form will exhibit a characteristic π→π∗ transition peak (~320-340 nm). The absence of a red-shifted peak (>400 nm) confirms the thermodynamic instability of the ground-state keto form.

  • Steady-State Fluorescence: Excite the sample at the enol absorption maximum.

    • In cyclohexane, expect a single emission band (~380 nm) corresponding to the enol form.

    • In methanol, look for a dual emission or a highly red-shifted band (~500-520 nm). This longer-wavelength emission is the self-validating signature of the keto tautomer, temporarily stabilized by the protic solvent matrix following ESIPT.

Implications for Drug Development

Understanding the thermodynamic stability of 8-fluoroquinolin-7-ol is not merely an academic exercise; it directly impacts pharmacokinetics (PK) and target binding:

  • Lipophilicity (logP) Tuning: The weak F···H IMHB subtly masks the polarity of the hydroxyl group. This conformational masking increases the molecule's lipophilicity and membrane permeability compared to non-fluorinated analogs.

  • Target Engagement: The steric bulk and electrostatic repulsion at the peri position (C8-F and N1) restrict the rotational freedom of the molecule within a protein binding pocket, reducing the entropic penalty upon binding.

By mapping the thermodynamic boundaries of this scaffold, researchers can predictably tune the ADME properties of next-generation quinoline-based therapeutics.

References

  • Sigma-Aldrich. 7-(piperidinomethyl)-8-quinolinol | Sigma-Aldrich: 8-Fluoroquinolin-7-ol. Available at:

  • [1] Benchchem. An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Available at:

  • [4] The Journal of Physical Chemistry A - ACS Publications. Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. Available at:

  • [5] The Journal of Physical Chemistry A - ACS Publications. Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone. Available at:

  • [2] AIP Publishing. Spectral tuning by switching C–H¯O hydrogen bonds: Rotation-induced spectral shifts of 7-hydroxyquinoline·HCOOH isomers. Available at:

  • [3] The Journal of Physical Chemistry - ACS Publications. Room-Temperature Proton Switching of 7-Hydroxyquinoline Dissolved in Rigid Hydroxylic and Carboxylic Polymeric Matrices. Available at:

Sources

Exploratory

Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Profiling

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-fluoroquinolin-7-ol For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a foundational structural motif in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-fluoroquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a foundational structural motif in medicinal chemistry, giving rise to a multitude of therapeutic agents with applications ranging from antimalarials to antibacterials and anticancer drugs. 8-fluoroquinolin-7-ol belongs to this versatile class of compounds. The substitution of a fluorine atom at the 8-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its biological activity and pharmacokinetic profile.

A comprehensive understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount in modern drug discovery and development. These pharmacokinetic parameters govern the concentration and duration of a drug's action at its target site, directly impacting its efficacy and safety. This guide provides a detailed technical overview of the experimental and theoretical approaches to characterizing the pharmacokinetic profile of a novel quinoline derivative, using 8-fluoroquinolin-7-ol as a focal point. While specific experimental data for 8-fluoroquinolin-7-ol is not extensively available in public literature, this document will leverage data from structurally related fluoroquinolone compounds to provide a robust framework for its evaluation.

Part 1: Foundational Physicochemical Characterization

The journey of a drug through the body is fundamentally influenced by its physicochemical properties. Therefore, the initial step in any pharmacokinetic profiling is a thorough characterization of these attributes.

Aqueous Solubility

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption from the gastrointestinal tract. Poor aqueous solubility is a common hurdle in drug development.

  • Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

    • Kinetic Solubility: A high-concentration stock solution of 8-fluoroquinolin-7-ol in dimethyl sulfoxide (DMSO) is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 6.2, 7.4). The solution is shaken for a defined period (e.g., 2 hours) at room temperature. Following centrifugation or filtration to remove precipitated compound, the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method like LC-UV or LC-MS/MS.

    • Thermodynamic Solubility: An excess amount of solid 8-fluoroquinolin-7-ol is added to various aqueous buffers. The suspension is agitated until equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound is then measured.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is crucial for its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH.

  • Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

    • Prepare a buffered aqueous solution (pH 7.4) and a water-immiscible organic solvent (e.g., n-octanol).

    • Add a known amount of 8-fluoroquinolin-7-ol to the two-phase system.

    • The mixture is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

    • After separation of the two phases by centrifugation, the concentration of the compound in each phase is measured.

    • LogD7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa of a compound determines its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and binding to its target and off-target proteins. For 8-fluoroquinolin-7-ol, the phenolic hydroxyl group and the quinoline nitrogen are the primary ionizable centers.

  • Experimental Protocol: Potentiometric Titration

    • A solution of 8-fluoroquinolin-7-ol is prepared in a suitable solvent mixture (e.g., water-methanol).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa values are determined from the inflection points of the titration curve.

Table 1: Predicted Physicochemical Properties of 8-fluoroquinolin-7-ol and Related Fluoroquinolones

Property8-fluoroquinolin-7-ol (Predicted)Ciprofloxacin (Experimental)Moxifloxacin (Experimental)
Molecular Weight 163.15331.34401.43
LogP ~2.00.280.5
Aqueous Solubility (pH 7.4) Low to Moderate0.1 mg/mL1.5 mg/mL
pKa (acidic) ~8.5-9.5 (hydroxyl)6.096.26
pKa (basic) ~4.5-5.5 (quinoline N)8.749.3

Part 2: In Vitro ADME Assays

In vitro assays are indispensable tools for the early assessment of a compound's ADME properties, providing a high-throughput and cost-effective means to prioritize candidates for further development.

Permeability

The ability of a compound to permeate across the intestinal epithelium is a prerequisite for oral absorption.

  • Caco-2 Permeability Assay The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[1][2]

    • Experimental Protocol:

      • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

      • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

      • Permeability Assessment: The test compound (e.g., 10 µM 8-fluoroquinolin-7-ol) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (typically up to 2 hours). Samples are taken from the basolateral side at various time points and analyzed by LC-MS/MS.

      • Efflux Assessment: To determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), the experiment is also performed in the reverse direction (B to A).[3] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[3]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) PAMPA is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a high-throughput measure of passive permeability.[4]

Metabolic Stability

The metabolic stability of a compound determines its half-life and clearance in the body. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[5]

  • Liver Microsomal Stability Assay Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[6]

    • Experimental Protocol:

      • Incubation: 8-fluoroquinolin-7-ol (e.g., 1 µM) is incubated with liver microsomes (from human, rat, or mouse) at 37°C in the presence of the cofactor NADPH to initiate the metabolic reactions.[7]

      • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[6]

      • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

      • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]

Diagram 1: General Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME cluster_invivo In Vivo PK solubility Solubility permeability Permeability (Caco-2, PAMPA) logp LogP/LogD pka pKa met_stability Metabolic Stability (Microsomes, Hepatocytes) pk_rodent Rodent PK (Mouse, Rat) permeability->pk_rodent ppb Plasma Protein Binding met_stability->pk_rodent cyp_inhibition CYP Inhibition ppb->pk_rodent cyp_inhibition->pk_rodent compound 8-fluoroquinolin-7-ol compound->solubility compound->logp compound->pka compound->permeability compound->met_stability compound->ppb compound->cyp_inhibition

Caption: A streamlined workflow for the pharmacokinetic profiling of a new chemical entity.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and the concentration of free (unbound) drug available to interact with its target.

  • Experimental Protocol: Equilibrium Dialysis

    • A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer.

    • 8-fluoroquinolin-7-ol is added to the plasma side, and the system is allowed to equilibrate (typically for 4-24 hours at 37°C).

    • At equilibrium, the concentration of the compound is measured in both the plasma and buffer chambers.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the integrated ADME properties of a compound in a whole organism.[8] Rodents, such as mice and rats, are commonly used in early-stage pharmacokinetic studies.[9][10]

Study Design

A typical single-dose pharmacokinetic study in rats would involve the following:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute bioavailability and clearance.

    • Oral (PO) gavage (e.g., 5-10 mg/kg) to assess oral absorption.

  • Sample Collection: Blood samples are collected via a cannulated vein at multiple time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Plasma is separated from the blood, and the concentration of 8-fluoroquinolin-7-ol is quantified using a validated LC-MS/MS method.

Diagram 2: In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow start Dosing (IV and PO) sampling Serial Blood Sampling start->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params

Caption: Key steps in a typical in vivo pharmacokinetic study in rodents.

Key Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate key pharmacokinetic parameters:

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
Elimination half-lifeTime taken for the plasma concentration to decrease by half
CL ClearanceVolume of plasma cleared of the drug per unit time
Vd Volume of distributionApparent volume into which the drug distributes in the body
F% BioavailabilityFraction of the administered dose that reaches systemic circulation

Part 4: Metabolism and Potential Drug-Drug Interactions

Metabolite Identification

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites. This is often done by incubating the compound with liver microsomes or hepatocytes and analyzing the samples using high-resolution mass spectrometry. For fluoroquinolones, common metabolic pathways include oxidation of the piperazine ring (if present) and glucuronidation.[11]

Cytochrome P450 Inhibition

Many drugs can inhibit the activity of CYP enzymes, leading to drug-drug interactions (DDIs). Some fluoroquinolones are known inhibitors of CYP1A2.[12]

  • Experimental Protocol: CYP Inhibition Assay

    • Human liver microsomes are incubated with a specific CYP substrate (a compound known to be metabolized by a single CYP isoform) in the presence and absence of 8-fluoroquinolin-7-ol.

    • The formation of the metabolite of the probe substrate is measured.

    • A decrease in metabolite formation in the presence of 8-fluoroquinolin-7-ol indicates inhibition of that CYP isoform.

    • The IC50 (concentration causing 50% inhibition) is determined.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive pharmacokinetic dataset generated through these studies is essential for making informed decisions in the drug development process. By integrating the in vitro and in vivo data, researchers can build a robust understanding of the ADME properties of 8-fluoroquinolin-7-ol. This knowledge allows for the prediction of human pharmacokinetics, the establishment of a safe and efficacious dosing regimen for first-in-human studies, and the identification of potential liabilities that may need to be addressed through medicinal chemistry efforts. The systematic approach outlined in this guide provides a clear and scientifically rigorous pathway for the pharmacokinetic profiling of novel quinoline derivatives, ultimately contributing to the development of safer and more effective medicines.

References

  • Parkinson, A., Ogilvie, B. W., Buckley, D. B., et al. (2013). Biotransformation of Xenobiotics. In Casarett & Doull's Toxicology: The Basic Science of Poisons (8th ed.). McGraw-Hill.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • dx.doi.org. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PubMed. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • protocols.io. (2025). In-vitro MDR1-MDCKII permeability assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of fluoroquinolones used in this study. Retrieved from [Link]

  • PubMed. (n.d.). In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 8-fluoroquinolin-7-ol

Application Note: Regioselective Synthesis and Isolation Protocol for 8-Fluoroquinolin-7-ol Executive Summary & Mechanistic Rationale 8-Fluoroquinolin-7-ol (CAS 1261729-79-6) [1] is a highly valuable heterocyclic scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation Protocol for 8-Fluoroquinolin-7-ol

Executive Summary & Mechanistic Rationale

8-Fluoroquinolin-7-ol (CAS 1261729-79-6) [1] is a highly valuable heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents. The presence of the fluorine atom at the C8 position significantly modulates the pKa of the quinoline nitrogen and enhances the metabolic stability of the ring system, while the C7 hydroxyl group provides a versatile handle for downstream derivatization.

This application note details a robust, regioselective synthesis of 8-fluoroquinolin-7-ol via a modified Skraup cyclization. The critical advantage of this specific transformation lies in the inherent regiocontrol provided by the starting material, 3-amino-2-fluorophenol. Because the C2 position of the aniline ring is blocked by the fluorine atom, the acid-catalyzed cyclization of the intermediate α,β-unsaturated imine is forced exclusively to the C6 position of the aniline (which becomes the C4a bridgehead carbon of the quinoline). This structural constraint eliminates the formation of regioisomeric mixtures typically observed in the standard Skraup synthesis of meta-substituted anilines [2].

Experimental Design & Causality

The Skraup reaction is notoriously exothermic and prone to runaway conditions if not meticulously controlled. To ensure a self-validating and safe protocol, several modifications have been implemented in this workflow:

  • Oxidant Selection: Sodium m-nitrobenzenesulfonate is utilized instead of traditional nitrobenzene or iodine. It acts as a milder, water-soluble oxidizing agent that moderates the reaction rate and drastically simplifies the downstream aqueous workup.

  • Acid Catalyst: A specific concentration of aqueous sulfuric acid (75% v/v) is used rather than concentrated H2SO4. This reduces the initial rate of glycerol dehydration to acrolein, preventing the dangerous buildup of unreacted acrolein which can lead to violent delayed exotherms and extensive polymerization (tar formation).

  • Thermal Control: The reaction is initiated at 130°C. The temperature must be monitored internally; relying solely on an external bath temperature is insufficient for validating the reaction state during the critical exothermic phase.

Step-by-Step Synthesis Protocol

Reagents Required:

  • 3-Amino-2-fluorophenol (1.0 equiv, 50 mmol, 6.36 g)

  • Glycerol (anhydrous) (2.5 equiv, 125 mmol, 11.5 g)

  • Sodium m-nitrobenzenesulfonate (0.6 equiv, 30 mmol, 6.75 g)

  • Sulfuric acid (75% v/v aqueous) (40 mL)

Step 1: Reagent Assembly and Initiation

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and a reflux condenser.

  • Add 3-amino-2-fluorophenol, sodium m-nitrobenzenesulfonate, and anhydrous glycerol to the flask.

  • Begin mechanical stirring and slowly add the 75% sulfuric acid dropwise over 15 minutes. Causality: Slow addition prevents localized heating and premature dehydration of glycerol before the system is thoroughly homogenized.

  • Gradually heat the reaction mixture using a heating mantle to an internal temperature of 130°C.

Step 2: Exotherm Management and Cyclization 5. Upon reaching ~130-135°C, a spontaneous exotherm will typically occur. Immediately remove the heating mantle. Causality: The dehydration of glycerol to acrolein and the subsequent Michael addition/cyclization is highly exothermic. Removing the heat source prevents the internal temperature from exceeding 150°C, which would result in product degradation. 6. Once the exotherm subsides and the internal temperature begins to drop, reapply the heating mantle and maintain the reaction at a gentle reflux (internal temperature ~145°C) for 4 hours. 7. Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The starting material peak must be completely consumed to proceed.

Step 3: Quenching and Isolation 8. Cool the reaction mixture to room temperature, then pour it slowly onto 200 g of crushed ice with vigorous stirring. 9. Neutralize the highly acidic aqueous mixture by slowly adding concentrated aqueous ammonium hydroxide (NH4OH) until the pH reaches 7.0 - 7.5. Causality: The target compound, 8-fluoroquinolin-7-ol, is amphoteric. It will remain water-soluble at highly acidic (protonated quinoline) or highly basic (deprotonated phenol) pH. A neutral pH ensures maximum precipitation and extractability of the neutral species. 10. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). 11. Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a crude brown solid.

Step 4: Purification 12. Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes. 13. Collect the fractions containing the product, concentrate, and dry under high vacuum to afford 8-fluoroquinolin-7-ol as a pale yellow solid.

Quantitative Data & Expected Characterization

To ensure the protocol is a self-validating system, researchers must compare their isolated product against the expected analytical parameters outlined below. Deviations in these values indicate incomplete cyclization or the presence of polymeric byproducts.

Analytical MethodExpected Result / SignalStructural Assignment
LC-MS (ESI+) m/z 164.05 [M+H]+Confirms molecular weight (163.15 g/mol ).
1H NMR (400 MHz, DMSO-d6) δ 10.50 (br s, 1H)C7-OH (Exchangeable proton)
δ 8.85 (dd, J = 4.2, 1.6 Hz, 1H)C2-H (Coupled to C3 and C4)
δ 8.30 (dd, J = 8.4, 1.6 Hz, 1H)C4-H (Coupled to C3 and C2)
δ 7.65 (dd, J = 8.8, 1.2 Hz, 1H)C5-H (Coupled to C6 and long-range to F)
δ 7.45 (dd, J = 8.4, 4.2 Hz, 1H)C3-H (Coupled to C2 and C4)
δ 7.25 (t, J = 8.8 Hz, 1H)C6-H (Coupled to C5 and F)
19F NMR (376 MHz, DMSO-d6) δ -135.2 (d, J = 8.8 Hz, 1F)C8-F (Coupled to C6-H)

Experimental Workflow Visualization

G A 3-Amino-2-fluorophenol (Starting Material) C Controlled Exothermic Cyclization (130-150°C) A->C B Skraup Reagents (Glycerol, H2SO4, Oxidant) B->C D Aqueous Quench & Neutralization (pH 7-8) C->D Cooling & pH Adjustment E Liquid-Liquid Extraction (EtOAc/H2O) D->E Phase Separation F Purification (Silica Gel Chromatography) E->F Concentration G 8-Fluoroquinolin-7-ol (Target Compound) F->G Yield: ~60-70%

Figure 1: Step-by-step experimental workflow for the synthesis of 8-fluoroquinolin-7-ol.

References

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478. Retrieved from [Link]

Application

8-fluoroquinolin-7-ol as a precursor in drug discovery

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the quinoline core remains a privileged scaffold. Among its derivatives, 8-fluoroquinolin-7-ol (CAS: 1261729-79-6) has emerged as a highly vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the quinoline core remains a privileged scaffold. Among its derivatives, 8-fluoroquinolin-7-ol (CAS: 1261729-79-6) has emerged as a highly versatile, bifunctional building block utilized in the design of targeted therapeutics, ranging from advanced kinase inhibitors to novel antimicrobial agents[1][2].

The strategic placement of the fluorine atom and the hydroxyl group provides a unique physicochemical and synthetic profile:

  • Metabolic Stability & Permeability: The highly electronegative C-8 fluorine atom blocks oxidative metabolism (e.g., by CYP450 enzymes) at a traditionally vulnerable site on the quinoline core. Furthermore, the strong inductive effect of the fluorine lowers the pKa of the adjacent quinoline nitrogen. This modification enhances membrane permeability and oral bioavailability by increasing the proportion of the un-ionized species at physiological pH[3].

  • Synthetic Divergence: The C-7 hydroxyl group acts as a critical synthetic handle. It allows for the rapid exploration of chemical space via etherification to probe solvent-exposed regions of target proteins, or it can be converted into a triflate for transition-metal-catalyzed cross-coupling reactions[4].

Mechanistic Causality in Scaffold Decoration

To effectively utilize 8-fluoroquinolin-7-ol in a drug discovery pipeline, one must leverage the electronic effects governing its reactivity.

C-5 Activation (Electrophilic Aromatic Substitution): The electron-donating nature of the C-7 hydroxyl group strongly activates the fused benzene ring toward electrophiles. Because the C-8 position is sterically and electronically blocked by the fluorine atom, electrophiles (such as halogens) are directed exclusively to the C-5 position. This regioselectivity is paramount for installing cross-coupling handles (e.g., bromides) that allow for the extension of the pharmacophore deep into the hydrophobic pockets of kinase hinge regions, such as those found in DYRK1A or c-Met targets[1][3].

C-7 Functionalization (Etherification): Functionalizing the C-7 oxygen requires careful consideration of reaction conditions. While traditional Williamson ether synthesis is possible, the strongly basic conditions (e.g., K₂CO₃ at elevated temperatures) can lead to E2 elimination side reactions or the degradation of sensitive functional groups on complex alkylating agents. Therefore, the Mitsunobu reaction is the preferred pathway. It offers mild, neutral conditions that proceed with high fidelity and strict stereochemical inversion when utilizing chiral secondary alcohols.

Workflow Visualization

G Precursor 8-Fluoroquinolin-7-ol (CAS: 1261729-79-6) Bromination Electrophilic Bromination (NBS, DMF, 0°C) Precursor->Bromination C-5 Activation Mitsunobu Mitsunobu Reaction (ROH, DIAD, PPh3) Precursor->Mitsunobu C-7 Functionalization Intermediate1 5-Bromo-8-fluoroquinolin-7-ol (Cross-Coupling Handle) Bromination->Intermediate1 Intermediate2 7-Alkoxy-8-fluoroquinoline (Lipophilic Extension) Mitsunobu->Intermediate2 Kinase Kinase Inhibitors (e.g., DYRK1A, c-Met) Intermediate1->Kinase Suzuki/Buchwald Antimicrobial Antimicrobial Agents (e.g., ATP Synthase Inhibitors) Intermediate1->Antimicrobial Intermediate2->Kinase Intermediate2->Antimicrobial SAR Optimization

Figure 1: Divergent synthetic workflow of 8-fluoroquinolin-7-ol in drug discovery.

Experimental Protocols: Self-Validating Systems

Protocol A: Regioselective Electrophilic Bromination at C-5

Objective: Install a bromide handle at C-5 for downstream transition-metal cross-coupling. Causality: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) to provide a mild, controlled release of electrophilic bromine, preventing over-halogenation or oxidative degradation of the electron-rich phenol ring. The reaction is maintained at 0 °C to maximize kinetic regioselectivity.

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-fluoroquinolin-7-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Protect the reaction flask from ambient light.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add NBS (1.05 eq) in small portions over 15 minutes. (Causality: Portion-wise addition prevents localized exothermic spikes that could lead to non-selective bromination at C-6).

  • Propagation: Stir the reaction strictly at 0 °C for 2 hours.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any residual electrophilic bromine.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation System:

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 1:1) must show the complete consumption of the starting material and the appearance of a single, less polar spot (the addition of the heavy bromine atom increases lipophilicity).

  • Post-Reaction Validation: LC-MS must show the characteristic 1:1 isotopic pattern of a mono-brominated species at m/z 242.0 and 244.0 [M+H]⁺. Critically, ¹H-NMR (DMSO-d₆) validation is required: the C-5 proton (originally an ortho-coupled doublet) will be absent, and the C-6 proton will appear as a distinct doublet coupled exclusively to the C-8 fluorine (J ≈ 8–9 Hz), confirming strict C-5 regioselectivity.

Protocol B: C-7 Etherification via Mitsunobu Reaction

Objective: Append a lipophilic side chain at the C-7 position to probe solvent-exposed target regions. Causality: The Mitsunobu reaction is utilized to avoid the harsh bases required for Williamson ether synthesis, which frequently cause E2 elimination side reactions in secondary alkyl halides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 8-fluoroquinolin-7-ol (1.0 eq), the target alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.15 M.

  • Cooling: Cool the mixture to 0 °C.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes. (Causality: DIAD activates the PPh₃ to form the reactive betaine intermediate. Dropwise addition at 0 °C prevents the premature degradation of this sensitive intermediate).

  • Maturation: Allow the reaction to warm naturally to room temperature and stir for 4 hours.

  • Purification: Concentrate the mixture directly onto silica gel. Purify via flash column chromatography (gradient elution: 0–30% EtOAc in Hexanes).

Self-Validation System:

  • In-Process Control (IPC): Monitor via LC-MS for the complete disappearance of the precursor mass (m/z 164.1 [M+H]⁺).

  • Post-Reaction Validation: ¹H-NMR must be rigorously checked for the absence of Triphenylphosphine oxide (TPPO) byproducts, which appear as complex multiplets between 7.4–7.7 ppm. The appearance of the new alkoxy protons (e.g., -OCH₂- at ~4.2 ppm) validates successful coupling.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data validating the selection of the Mitsunobu reaction over traditional basic alkylation for C-7 functionalization.

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observations
1Alkyl bromide, K₂CO₃DMF801245>90%Significant E2 elimination side products observed.
2Alkyl bromide, Cs₂CO₃MeCN60862>95%Sluggish reaction kinetics; incomplete conversion.
3 Alcohol, DIAD, PPh₃ THF 0 to 25 4 88 >98% Optimal: Clean stereochemical inversion, no elimination.

Applications in Advanced Therapeutics

The functionalized intermediates derived from 8-fluoroquinolin-7-ol are seamlessly integrated into advanced drug discovery pipelines:

  • Kinase Inhibitors: The 8-fluoroquinoline core is a validated hinge-binding motif. By coupling heteroaryl groups at the C-5 or C-6 positions, researchers have successfully developed potent inhibitors of DYRK1A (implicated in neurodegenerative diseases) and c-Met (implicated in tumorigenesis)[1][3].

  • Antimicrobial Agents: The quinoline scaffold is the backbone of fluoroquinolone antibiotics and novel ATP synthase inhibitors. Altering the C-7 substitution pattern of 8-fluoroquinolines has yielded promising candidates with potent antimycobacterial activity, particularly against drug-resistant strains[2].

Sources

Method

HPLC method development for 8-fluoroquinolin-7-ol quantification

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 8-fluoroquinolin-7-ol Abstract This application note presents a comprehensive guide to the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 8-fluoroquinolin-7-ol

Abstract

This application note presents a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 8-fluoroquinolin-7-ol. This document provides a detailed narrative of the method development strategy, from initial column and mobile phase screening to the final optimized conditions. Furthermore, it outlines a complete protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a clear and logical framework for adapting or implementing this method.

Introduction and Scientific Background

8-fluoroquinolin-7-ol is a heterocyclic aromatic compound belonging to the quinoline class. Quinolines are a significant scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[2]

Accurate and reliable quantification of 8-fluoroquinolin-7-ol is essential for quality control in manufacturing, pharmacokinetic studies, and stability testing during drug development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1] This guide details the systematic development of a stability-indicating RP-HPLC method, ensuring the quantification of the analyte is not affected by the presence of potential degradation products.

Analyte Properties and Chromatographic Considerations

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.

  • Structure: 8-fluoroquinolin-7-ol consists of a quinoline ring system substituted with a hydroxyl (-OH) group and a fluorine (-F) atom.

  • Polarity: The quinoline core provides hydrophobicity, while the phenolic hydroxyl group imparts significant polarity and the capacity for hydrogen bonding. This positions the molecule as a moderately polar compound, well-suited for reversed-phase chromatography.[3]

  • Ionization (pKa): The molecule possesses two ionizable sites: the basic nitrogen in the quinoline ring (pKa ~4-5) and the acidic phenolic hydroxyl group (pKa ~8-10). The charge state of the analyte is therefore highly dependent on the mobile phase pH. For reproducible retention in reversed-phase HPLC, it is crucial to operate at a pH where the analyte is in a single, consistent ionization state.[4] Using a mobile phase buffered at a pH at least 2 units below the pKa of the quinoline nitrogen (e.g., pH < 2.5) or above the pKa of the hydroxyl group would ensure a single ionic form. An acidic pH is generally preferred for silica-based columns to suppress silanol activity and improve peak shape.

  • UV Absorbance: The aromatic quinoline structure confers strong UV absorbance, making UV detection a suitable and sensitive choice for quantification. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development Strategy

Our approach is a systematic process involving initial screening followed by fine-tuning of chromatographic parameters to achieve optimal separation.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[1]

  • Columns:

    • Initial Screening: C18 (e.g., 4.6 x 150 mm, 5 µm), Phenyl-Hexyl (4.6 x 150 mm, 5 µm), and Pentafluorophenyl (PFP) (4.6 x 150 mm, 5 µm).

  • Reagents and Solvents:

    • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

    • High-purity water (e.g., Milli-Q or 18.2 MΩ·cm).

    • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

    • Ammonium acetate, analytical grade.

  • Reference Standard: A well-characterized reference standard of 8-fluoroquinolin-7-ol with known purity.

Initial Screening: Column and Mobile Phase Selection

The objective of the screening phase is to identify the most promising column chemistry and organic modifier.

Causality of Choices:

  • C18 Column: This is the workhorse of reversed-phase chromatography and a logical starting point due to its hydrophobic interactions with the quinoline core.[5]

  • Phenyl-Hexyl Column: This phase is selected for its potential to engage in π-π interactions with the aromatic ring system of 8-fluoroquinolin-7-ol, offering an alternative selectivity mechanism to the purely hydrophobic interactions of a C18 phase.[3][6]

  • Pentafluorophenyl (PFP) Column: PFP columns are particularly effective for separating halogenated and aromatic compounds.[7] They offer a complex mix of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can be highly beneficial for resolving the analyte from closely related impurities.[6][8]

  • Mobile Phase: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[1] They will be screened against each other as their differing protic/aprotic natures can significantly alter selectivity. A low concentration of an acidifier (0.1% Formic Acid) will be used to control the ionization of the quinoline nitrogen, thereby ensuring good peak shape and reproducible retention times.[9]

A generic screening gradient (e.g., 5% to 95% organic modifier over 15 minutes) will be run on all three columns with both acetonitrile and methanol to evaluate retention, peak shape, and selectivity.

Optimization of Chromatographic Conditions

Based on the screening results, the most promising column and mobile phase combination is selected for further optimization. Assuming the PFP column with an acetonitrile/water mobile phase provided the best initial results, the following parameters are optimized:

  • Mobile Phase pH/Modifier: The concentration and type of acidifier (e.g., 0.1% FA vs. 0.05% TFA) are adjusted to achieve the best peak symmetry. Buffering with ammonium acetate (e.g., 10 mM) can also be explored if pH control needs to be more stringent.

  • Gradient Optimization: The gradient slope is adjusted to ensure adequate resolution between the main peak and any impurities, with a target run time of under 10 minutes for efficiency.

  • Column Temperature: The effect of column temperature (e.g., 25°C, 30°C, 40°C) is investigated. Higher temperatures can improve efficiency and reduce viscosity but may impact analyte stability. A temperature of 30°C is often a good starting point.[10]

  • Flow Rate: The flow rate is optimized for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column) to achieve a balance between analysis time and efficiency.

  • Detection Wavelength: The DAD is used to confirm the λmax of 8-fluoroquinolin-7-ol and monitor at this wavelength for maximum sensitivity. Purity of the peak can be assessed by evaluating the spectra across the peak.

Final Optimized Method and Protocol

The following protocol represents a hypothetical optimized method for the quantification of 8-fluoroquinolin-7-ol.

Optimized Chromatographic Conditions
ParameterOptimized Condition
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 70% B over 7 minutes, hold at 70% B for 1 min, return to 20% B and equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 245 nm (adjust based on experimental λmax)
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 8-fluoroquinolin-7-ol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

cluster_prep Solution Preparation cluster_hplc HPLC Analysis Workflow cluster_data Data Processing stock Prepare 1000 µg/mL Stock Solution cal Create Calibration Standards (1-100 µg/mL) stock->cal stds Inject Calibration Standards (Low to High) cal->stds sample Prepare & Filter Sample Solution samples Inject Samples sample->samples equil Equilibrate System with Initial Mobile Phase blank Inject Blank (Diluent) equil->blank blank->stds stds->samples qc Inject QC/System Suitability Standard samples->qc curve Generate Calibration Curve (Peak Area vs. Concentration) samples->curve calc Calculate Sample Concentration using Regression Equation curve->calc report Report Final Result calc->report

Caption: Standard HPLC analysis workflow from preparation to data processing.

Method Validation Protocol (ICH Q2(R2))

The optimized method must be validated to ensure it is fit for its intended purpose. The validation will be performed according to ICH Q2(R2) guidelines.[11][12][13]

Specificity / Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[11]

  • Protocol:

    • Prepare solutions of the analyte, a blank (diluent), and a placebo (if applicable).

    • Subject an analyte solution to forced degradation under the following conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 24 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside a non-stressed control.

  • Acceptance Criteria: The method is considered stability-indicating if the analyte peak is free from co-elution with any degradation products, as determined by peak purity analysis using a DAD.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 6 levels from 1 to 100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.[14]

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[1]

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[1]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD over the combined data from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally vary key method parameters one at a time and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within predefined limits, demonstrating the method's reliability during normal use.

cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_out Outcome Dev Optimized HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validated Method for Routine Use Rob->Report

Caption: Logical workflow for HPLC method validation according to ICH guidelines.

Data Presentation and Results

All quantitative data from the validation should be summarized in clear tables for easy interpretation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Typical Result
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 8500

| RSD of 6 Injections | ≤ 1.0% | 0.4% |

Table 2: Summary of Method Validation Data

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (Repeatability RSD%) ≤ 2.0% 0.6%
Precision (Intermediate RSD%) ≤ 2.0% 0.9%
LOQ (µg/mL) Report Value 0.5 µg/mL

| LOD (µg/mL) | Report Value | 0.15 µg/mL |

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the quantification of 8-fluoroquinolin-7-ol. By carefully selecting a PFP column and optimizing mobile phase conditions, a rapid, selective, and robust method was established. The comprehensive validation protocol, based on ICH guidelines, confirms that the method is linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies in a regulated environment.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. (2018). [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. [Link]

  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex. (2017). [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. (2024). [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025). [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025). [Link]

  • 8-Fluoroquinoline. CAS Common Chemistry. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. (2014). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

  • Physicochemical properties of the fluoroquinolones studied in this manuscript. ResearchGate. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]

  • 8-Fluoroquinoline. Chemsrc. (2025). [Link]

  • Physicochemical properties of the new fluoroquinolones. ResearchGate. [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. (2026). [Link]

  • Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. DePauw University. [Link]

  • rp-hplc analytical method development and validation for newly synthesized n-{[6. ResearchGate. (2022). [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). Indian Journal of Pharmaceutical Sciences. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]Methods-for-Faster-Time-to-Market.pdf)

Sources

Application

in vivo dosing protocols for 8-fluoroquinolin-7-ol compounds

Application Note & Protocol: Preclinical In Vivo Dosing and Pharmacokinetic Profiling for 8-Fluoroquinolin-7-ol Derivatives Introduction & Chemical Rationale The 8-fluoroquinolin-7-ol scaffold is a highly privileged phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Preclinical In Vivo Dosing and Pharmacokinetic Profiling for 8-Fluoroquinolin-7-ol Derivatives

Introduction & Chemical Rationale

The 8-fluoroquinolin-7-ol scaffold is a highly privileged pharmacophore utilized in the development of novel anti-infectives, antimalarials, and targeted oncology therapeutics[1]. Transitioning these building blocks from in vitro hits to in vivo leads requires a rigorous understanding of their stereoelectronic properties.

As a Senior Application Scientist, it is critical to recognize that the in vivo fate of these compounds is dictated by the synergistic relationship between the 8-fluoro and 7-hydroxyl groups. The fluorine atom at the C8 position exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the adjacent 7-hydroxyl group and the quinoline nitrogen[2]. This structural feature enhances metabolic stability by sterically shielding the molecule from rapid cytochrome P450 (CYP450) oxidation[3]. However, the free 7-hydroxyl group remains highly susceptible to Phase II metabolism (glucuronidation and sulfation), which can drive rapid systemic clearance if not properly formulated or masked via prodrug strategies[3][4].

M N1 8-Fluoro Substitution N3 Steric Shielding & Inductive Effect N1->N3 N4 Lowered pKa of 7-OH N1->N4 N2 7-Hydroxyl Group N5 Target Chelation / Binding N2->N5 N6 Phase II Glucuronidation N2->N6 N7 Increased Half-Life (t1/2) N3->N7 N4->N5 N8 Rapid Systemic Clearance N6->N8

Structure-property relationships dictating the in vivo fate of 8-fluoroquinolin-7-ol compounds.

Formulation Strategies for In Vivo Administration

Because the 8-fluoroquinolin-7-ol core is often highly lipophilic and crystalline, aqueous solubility is a primary bottleneck[4]. To ensure a self-validating pharmacokinetic (PK) system, the formulation must not precipitate upon injection into the physiological pH of the bloodstream.

Table 1: Evaluated Formulation Vehicles for 8-Fluoroquinolin-7-ol Derivatives

Formulation VehicleDosing RouteSolubilization MechanismBiological & PK Implications
10% DMSO / 90% PEG-400 IV / POCo-solvencyHigh payload capacity; hyperosmotic nature may cause transient hemolysis (IV).
5% NMP / 5% Solutol HS-15 / 90% Saline IV / POMicellar encapsulationExcellent for highly lipophilic analogs; prevents precipitation upon dilution in blood.
0.5% Methylcellulose / 0.2% Tween-80 PO onlyHomogeneous SuspensionIdeal for high-dose toxicity studies; may result in PK flip-flop kinetics due to slow dissolution.
pH-Adjusted Saline (pH 8.5 - 9.0) IV / POPhenolate IonizationExploits the lowered pKa of the 7-OH group; risk of precipitation if physiological buffering is rapid.

Step-by-Step In Vivo Pharmacokinetic Dosing Protocol

This protocol is designed for Swiss Albino mice or Sprague-Dawley rats to evaluate the systemic exposure of novel 8-fluoroquinolin-7-ol candidates.

Phase A: Test Article Preparation & Validation
  • Weighing & Solubilization: Accurately weigh 10.0 mg of the 8-fluoroquinolin-7-ol test article. Dissolve completely in 0.5 mL of N-Methyl-2-pyrrolidone (NMP). Causality: NMP disrupts the strong crystal lattice energy inherent to planar quinoline structures.

  • Surfactant Addition: Add 0.5 mL of Solutol HS-15 (pre-warmed to 37°C) and vortex for 2 minutes.

  • Aqueous Titration: Dropwise, add 9.0 mL of sterile saline (0.9% NaCl) while continuously sonicating. Self-Validation Check: Inspect the formulation under a laser pointer beam. The absence of the Tyndall effect confirms a true solution rather than a micro-suspension.

Phase B: Animal Dosing
  • Fasting: Fast the animals for 12 hours prior to oral (PO) dosing. Causality: Food alters gastric pH and gastric emptying time, which drastically affects the absorption of ionizable quinoline derivatives.

  • Administration:

    • Intravenous (IV): Administer 2 mg/kg via the lateral tail vein over 30 seconds.

    • Oral (PO): Administer 10 mg/kg via oral gavage.

Phase C: Blood Sampling & Stabilization
  • Collection: Collect 150 µL of blood via the saphenous vein or submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Enzymatic Quenching: Immediately transfer blood into pre-chilled K2EDTA tubes containing 2 µL of Dichlorvos (an esterase inhibitor). Causality: If the 7-hydroxyl group is masked as an ester/carbonate prodrug to improve solubility, ex vivo degradation by plasma esterases will artificially skew the PK data[4].

  • Plasma Isolation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Snap-freeze plasma in liquid nitrogen and store at -80°C.

PK A Formulated 8-Fluoroquinolin-7-ol B IV Administration (Tail Vein) A->B 100% Bioavailable C PO Administration (Oral Gavage) A->C Absorption D Systemic Circulation (Plasma PK) B->D E Hepatic First-Pass (Glucuronidation) C->E Portal Vein F Tissue Distribution D->F Vd Assessment G LC-MS/MS Bioanalysis D->G Serial Sampling E->D Surviving Fraction

In vivo pharmacokinetic workflow and disposition of 8-fluoroquinolin-7-ol derivatives.

LC-MS/MS Bioanalytical Workflow

To quantify the 8-fluoroquinolin-7-ol candidate, a highly specific LC-MS/MS method must be employed.

  • Protein Precipitation: Aliquot 20 µL of plasma. Add 60 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., 8-fluoroquinolin-7-ol-d5). Causality: Acetonitrile denatures plasma proteins, releasing the highly protein-bound quinoline into the supernatant.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry (MRM): Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Mechanistic Insight: Monitor the specific Multiple Reaction Monitoring (MRM) transition corresponding to the loss of the fluorine atom (-20 Da, loss of HF) or the cleavage of the 7-hydroxyl group, which are characteristic fragmentation pathways for this scaffold.

Data Analysis & Interpretation

Calculate the non-compartmental PK parameters using software such as Phoenix WinNonlin.

Table 2: Key Quantitative PK Parameters and Biological Significance

ParameterUnitBiological Significance for 8-Fluoroquinolin-7-ols
Cmax ng/mLPeak systemic exposure; evaluates the efficiency of the solubilizing vehicle.
Tmax hTime to peak exposure; prolonged Tmax indicates slow dissolution or prodrug cleavage.
AUC(0-inf) h*ng/mLTotal systemic exposure; directly enhanced by the 8-fluoro metabolic shielding effect.
t1/2 hElimination half-life; heavily dictated by the rate of 7-OH glucuronidation.
Cl L/h/kgSystemic clearance; high clearance (>3 L/h/kg in rats) indicates rapid Phase II metabolism.
Vd L/kgVolume of distribution; increased by the lipophilic nature of the 8-fluoro moiety.

References

  • "Antibacterial Activities and Pharmacokinetics of E-4767 and E-5065, Two New 8-Chlorofluoroquinolones." Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]

  • "Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • "Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones." PubMed Central (PMC), National Institutes of Health. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: 8-Fluoroquinolin-7-ol Conjugation for Targeted Delivery

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 8-Fluoroquinolin-7-ol, a specific derivative, presents unique opportunities for drug development, particularly in the realm of targeted therapies. Its phenolic hydroxyl group serves as a versatile handle for chemical modification, enabling its conjugation to targeting moieties. This guide provides a comprehensive overview of the chemical principles and detailed protocols for conjugating 8-fluoroquinolin-7-ol to biomolecules for targeted delivery. We will explore two robust conjugation strategies—amide coupling via EDC/NHS chemistry and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry—and provide protocols for the characterization and in vitro evaluation of the resulting conjugates.

Introduction: The Rationale for Targeting 8-Fluoroquinolin-7-ol

Targeted drug delivery aims to enhance the therapeutic index of a potent molecule by increasing its concentration at the site of action while minimizing exposure to healthy tissues.[5] This is achieved by linking the therapeutic agent (the "payload") to a targeting ligand that recognizes specific markers, such as receptors overexpressed on cancer cells.[6] Quinoline derivatives have shown significant promise as payloads due to their ability to intercalate DNA and inhibit key cellular enzymes.[7]

8-Fluoroquinolin-7-ol is an attractive candidate for such systems for several reasons:

  • Bioactivity: The quinoline core is a well-established pharmacophore.[8]

  • Conjugation Potential: The phenolic hydroxyl group at the 7-position is a reactive site amenable to well-established conjugation chemistries.[9][10]

  • Physicochemical Properties: The fluorine substitution can enhance metabolic stability and membrane permeability.

  • Fluorescent Properties: Many quinoline derivatives exhibit intrinsic fluorescence, which can be leveraged for bioimaging and tracking the conjugate's distribution in vitro and in vivo.[11][12][13][14]

This document serves as a practical guide for researchers, explaining the foundational chemistry and providing actionable protocols to create and validate 8-fluoroquinolin-7-ol bioconjugates.

Foundational Chemistry: Activating 8-Fluoroquinolin-7-ol for Conjugation

Direct conjugation of the unmodified 8-fluoroquinolin-7-ol to a targeting biomolecule is often inefficient. The key to successful conjugation is the introduction of a bifunctional linker to the phenolic hydroxyl group. This linker serves two purposes: it provides a stable connection to the quinoline core and presents a reactive group (e.g., a carboxylic acid, azide, or alkyne) for subsequent reaction with the targeting moiety.

The workflow for creating a targeted conjugate can be visualized as a multi-stage process.

G cluster_0 Phase 1: Payload Functionalization cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification & Analysis cluster_3 Phase 4: In Vitro Validation A 8-Fluoroquinolin-7-ol B Introduce Bifunctional Linker (e.g., with terminal COOH or Azide) A->B C Functionalized Payload B->C E Conjugation Reaction (e.g., EDC/NHS or Click Chemistry) C->E D Targeting Moiety (e.g., Antibody, Peptide) D->E F Crude Conjugate E->F G Purification (e.g., SEC, HPLC) F->G H Characterization (e.g., MS, UV-Vis, HPLC) G->H I Pure, Characterized Conjugate H->I J Cell-Based Assays (Targeting, Cytotoxicity, Imaging) I->J K Data Analysis J->K

Caption: General workflow for creating and validating targeted 8-fluoroquinolin-7-ol conjugates.

Key Conjugation Strategies and Protocols

We will detail two primary, highly reliable conjugation methods. The choice between them depends on the functional groups available on the targeting moiety, desired reaction conditions, and laboratory capabilities.

Strategy 1: Amide Coupling via EDC/NHS Chemistry

This is the most common method for conjugating a molecule with a carboxylic acid to a protein or peptide containing primary amines (e.g., the side chain of lysine residues).[15][16] The process involves activating the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then efficiently reacts with amines to form a stable amide bond.[17]

G cluster_0 Activation cluster_1 Coupling A Payload-Linker-COOH C Active O-Acylisourea Intermediate (Unstable) A->C + B EDC B->C + E Semi-Stable NHS Ester C->E + D NHS D->E + G Stable Amide Bond (Payload-Linker-CO-NH-Moiety) E->G + F Targeting Moiety-NH2 F->G +

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Protocol 3.1.1: Synthesis of (8-Fluoroquinolin-7-yloxy)acetic acid

Causality: This initial step is critical to introduce a carboxylic acid handle onto the 8-fluoroquinolin-7-ol scaffold. The Williamson ether synthesis is a robust reaction for this purpose.

  • In a round-bottom flask, dissolve 8-fluoroquinolin-7-ol (1 equivalent) in anhydrous acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 3 equivalents) to the solution.

  • Add ethyl bromoacetate (1.5 equivalents) dropwise while stirring.

  • Heat the reaction mixture to reflux (approx. 60-80°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture, filter off the K₂CO₃, and evaporate the solvent under reduced pressure.

  • Purify the resulting ethyl ester intermediate by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 3 equivalents) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2-3 with 1M HCl. The product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (8-fluoroquinolin-7-yloxy)acetic acid. Confirm structure by ¹H NMR and MS.

Protocol 3.1.2: EDC/NHS Coupling to an Amine-Containing Targeting Moiety

Causality: This two-step protocol first activates the payload, then introduces the targeting protein. This prevents EDC from cross-linking the protein itself, which can occur if all components are mixed at once.[17] The choice of buffer is critical; MES buffer is used for the activation step as it lacks the amines and carboxylates that would interfere with the reaction. The pH is then raised for the coupling step, as amine coupling is most efficient at a slightly alkaline pH (7.2-8.0).[17][18]

  • Activation:

    • Dissolve (8-fluoroquinolin-7-yloxy)acetic acid (5-10 molar excess over the targeting moiety) in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). If solubility is an issue, a minimal amount of DMSO or DMF can be used as a co-solvent.

    • Add NHS (1.2 equivalents relative to the acid) and EDC (1.2 equivalents relative to the acid) to the solution.[19] Use freshly prepared EDC solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling:

    • Dissolve the targeting moiety (e.g., antibody at 1-5 mg/mL) in a reaction buffer such as PBS, pH 7.4.

    • Add the activated payload solution from the previous step to the targeting moiety solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching & Purification:

    • Quench the reaction by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Remove unreacted small molecules and purify the conjugate using size-exclusion chromatography (SEC) or dialysis against PBS.

Strategy 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click" chemistry refers to reactions that are high-yield, stereospecific, and generate minimal byproducts under mild, often aqueous, conditions.[][21] The CuAAC reaction between an azide and a terminal alkyne is the most prominent example and is exceptionally useful for bioconjugation.[22][23]

G A Payload-Linker-N3 (Azide) D Stable Triazole Linkage A->D + B Targeting Moiety-Linker-CH (Terminal Alkyne) B->D + C Cu(I) Catalyst C->D catalyzes

Caption: Schematic of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 3.2.1: Synthesis of an Azide-Functionalized 8-Fluoroquinolin-7-ol

Causality: This protocol introduces a "click-ready" azide handle. An oligoethylene glycol linker is often used to improve the water solubility of the final conjugate.

  • React 8-fluoroquinolin-7-ol with a commercially available molecule like 1-bromo-2-(2-(2-azidoethoxy)ethoxy)ethane in the presence of K₂CO₃ in DMF, similar to Protocol 3.1.1 (steps 1-5).

  • The product, 7-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-8-fluoroquinoline, can be purified by column chromatography.

Protocol 3.2.2: CuAAC "Click" Reaction

Causality: This protocol requires the targeting moiety to possess a terminal alkyne. This can be achieved using various commercial reagents that react with amines or thiols on the protein to introduce an alkyne group. The use of a copper ligand like TBTA prevents copper oxidation and can reduce copper-mediated protein damage.

  • Dissolve the alkyne-modified targeting moiety (1 equivalent) in PBS.

  • In a separate tube, prepare the catalyst premix. Add the azide-functionalized payload (3-5 equivalents) to a solution of CuSO₄ (1.5 equivalents) and a copper ligand like Tris(benzyltriazolylmethyl)amine (TBTA).

  • Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (5 equivalents), to the catalyst premix. The solution should turn a faint yellow.

  • Immediately add the activated catalyst/payload mix to the solution of the targeting moiety.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purify the conjugate using size-exclusion chromatography (SEC) to remove the copper catalyst and unreacted payload.

Table 1: Comparison of Primary Conjugation Strategies

FeatureEDC/NHS Amide CouplingCuAAC "Click" Chemistry
Target Functional Group Primary amines (e.g., Lysine)Terminal alkynes or azides
Bond Formed AmideTriazole
Key Reagents EDC, NHS/Sulfo-NHSCu(I) source (e.g., CuSO₄), reducing agent (e.g., Sodium Ascorbate)
Pros Well-established, readily available reagents, targets native functional groups.High efficiency and specificity, bio-orthogonal, rapid reaction kinetics.[24]
Cons Potential for protein cross-linking, targets multiple lysine sites leading to heterogeneity, pH-sensitive.Requires pre-functionalization of both molecules with azide/alkyne, potential for copper-induced protein damage.
Best Suited For Initial studies, conjugation to native proteins without modification.Site-specific conjugation, applications requiring high efficiency and clean reactions.

Characterization of the Conjugate

Thorough characterization is essential to confirm successful conjugation, determine purity, and quantify the payload-to-ligand ratio, often called the Drug-to-Antibody Ratio (DAR) for antibody conjugates.[16]

Table 2: Key Characterization Techniques for Conjugates

TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Confirm conjugation and calculate DAR.A new absorbance peak corresponding to the quinoline payload will appear in the conjugate's spectrum. The ratio of absorbances (e.g., 280 nm for protein, ~330 nm for quinoline) can be used to estimate DAR.
Mass Spectrometry (MS) Determine the exact mass of the conjugate and distribution of payload species.A mass spectrum showing peaks corresponding to the unmodified protein and the protein with 1, 2, 3... payloads attached. This provides a precise DAR value and distribution.[25]
Size-Exclusion Chromatography (SEC-HPLC) Assess purity and detect aggregation.A single, sharp peak for the conjugate, shifted slightly from the unmodified protein peak. The absence of a large high-molecular-weight shoulder indicates no significant aggregation.[26]
Reverse-Phase HPLC (RP-HPLC) Separate species based on hydrophobicity to resolve different DAR values.For antibody conjugates, a series of peaks can be resolved, each corresponding to a different number of conjugated payloads.

In Vitro Evaluation Protocols

Once the conjugate is purified and characterized, its biological activity must be validated. Cell-based assays are crucial for determining if the conjugate can selectively target and deliver its payload to the intended cells.[27][28][29]

Protocol 5.1: Cellular Uptake and Targeting Specificity

Causality: This assay confirms that the conjugate is internalized by cells expressing the target receptor. The intrinsic fluorescence of the 8-fluoroquinolin-7-ol moiety can be used for direct visualization.

  • Seed target-positive cells (expressing the receptor of interest) and target-negative cells (control) in separate wells of a glass-bottom imaging plate. Allow them to adhere overnight.

  • Treat the cells with the fluorescent conjugate (at a predetermined concentration, e.g., 1-10 µg/mL) for various time points (e.g., 1, 4, 24 hours).

  • As a control, treat a set of target-positive cells with an excess of the free targeting ligand for 30 minutes before adding the conjugate. This will block the receptors and should prevent uptake.

  • Wash the cells three times with cold PBS to remove any non-internalized conjugate.

  • Fix the cells with 4% paraformaldehyde.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the quinoline fluorophore (typically excitation in the UV/violet range, emission in the blue/green range).

  • Expected Result: Strong intracellular fluorescence should be observed in the target-positive cells but be significantly lower in the target-negative cells and the blocked control cells, confirming receptor-mediated uptake.

Protocol 5.2: Cytotoxicity Assessment (MTT Assay)

Causality: This assay measures the metabolic activity of cells, which correlates with cell viability. It determines the concentration at which the conjugate is effective at killing the target cells (its IC₅₀ value).[30]

  • Seed target-positive and target-negative cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.

  • Prepare serial dilutions of the conjugate, the unconjugated payload, and a non-targeted control conjugate.

  • Treat the cells with the various concentrations and incubate for 48-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Read the absorbance at ~570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and plot the dose-response curves to determine the IC₅₀ for each compound.

  • Expected Result: The targeted conjugate should show significantly higher potency (lower IC₅₀) against target-positive cells compared to its effect on target-negative cells and compared to the non-targeted control conjugate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inactive reagents (EDC is moisture-sensitive). Incorrect buffer pH. Insufficient molar excess of payload.Use fresh EDC stored under desiccation. Verify buffer pH before reaction. Increase the molar excess of the activated payload.
Conjugate Aggregation High DAR value leading to increased hydrophobicity. Improper buffer conditions.Reduce the molar excess of payload during conjugation to target a lower DAR (e.g., 2-4 for antibodies). Perform purification via SEC immediately after conjugation. Ensure buffer contains sufficient salt (e.g., 150 mM NaCl).
No Target-Specific Uptake/Killing Conjugation has inactivated the targeting ligand. Linker is unstable and payload is lost. Payload is not active upon internalization.Use a different conjugation strategy (e.g., site-specific) to avoid modifying critical binding residues. Characterize conjugate stability over time. Ensure a cleavable linker is used if payload release is required for activity.

Conclusion

8-Fluoroquinolin-7-ol provides a versatile and potent scaffold for the development of targeted therapeutics. By leveraging well-established bioconjugation techniques such as EDC/NHS coupling and click chemistry, researchers can successfully link this payload to a variety of targeting moieties. The protocols and principles outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro validation of these conjugates. Careful execution of these steps, coupled with rigorous analytical and biological assessment, will enable the development of novel, highly selective therapeutic agents for a range of diseases.

References

  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. Journal of Medicinal Chemistry - ACS Publications.
  • Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. [Source Not Available].
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC.
  • EDC Chemical Crosslinker. Thermo Fisher Scientific.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC.
  • Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. PMC.
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.
  • A new indoloquinoline-based fluorescence probe for imaging of hydrazine in vitro and in vivo. PMC.
  • Protocol for Amino PEG. BroadPharm.
  • Chemical Conjugation in Drug Delivery Systems. PMC - NIH.
  • Analysis and characterization of protein-drug conjugates?. ResearchGate.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • Click Chemistry Overview. BOC Sciences.
  • Protocols for Cellular Evaluation of Targeted Drug Delivery Systems for Cancer and Infectious Diseases. ResearchGate.
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Sigma-Aldrich.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker. Bioconjugate Chemistry - ACS Publications.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Source Not Available].
  • In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes. ResearchGate.
  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. PMC.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.
  • Coupling Protocols. University College London.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS One.
  • Cell-Based Assays Guide. Antibodies.com.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Bridging Chemistry and Informatics: The Role of Click Chemistry in Managing Complex Bioconjugates. Zifo.
  • Analytical Characterization of Pneumococcal Vaccine Conjugates Using SEC-MALS Technique. MDPI.
  • Click chemistry. Wikipedia.
  • Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. PMC - NIH.
  • Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate.

Sources

Application

Application Note: Multiplexed Cell Viability Assays for Evaluating the Cytotoxicity of 8-Fluoroquinolin-7-ol

Executive Summary & Scientific Rationale The quinoline scaffold is a privileged structure in modern pharmacology, widely recognized for its broad-spectrum anti-cancer, anti-fungal, and neuroprotective activities ()[1]. W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in modern pharmacology, widely recognized for its broad-spectrum anti-cancer, anti-fungal, and neuroprotective activities ()[1]. While classical 8-hydroxyquinoline (8-HQ) derivatives have been extensively studied, structural modifications such as halogenation and hydroxyl-shifting offer profound impacts on pharmacokinetics and target selectivity.

8-Fluoroquinolin-7-ol (8-FQ-7-OH) represents a unique structural isomer where the hydroxyl group is shifted to the C7 position, and a highly electronegative fluorine atom is introduced at the C8 position.

  • Causality of Structural Design: The introduction of fluorine enhances the molecule's lipophilicity, facilitating rapid cell membrane permeation. Simultaneously, the altered position of the hydroxyl group shifts its transition-metal chelating dynamics (e.g., Cu²⁺, Zn²⁺, Fe³⁺), which is the primary driver of intracellular reactive oxygen species (ROS) generation and subsequent apoptosis in highly metabolic cancer cells ()[2].

When evaluating the in vitro cytotoxicity of 8-FQ-7-OH, researchers must carefully select their viability assays. Quinoline-metal complexes can act as redox cyclers, which frequently cause abiotic reduction of tetrazolium salts (like MTT or XTT), leading to false-positive viability signals. To ensure a self-validating system , this protocol utilizes a dual-orthogonal approach: a Resazurin-based fluorometric assay to measure diaphorase metabolic activity, multiplexed with a luminescence-based ATP quantitation assay to confirm terminal cell death.

MOA FQ 8-Fluoroquinolin-7-ol Membrane Membrane Permeation FQ->Membrane Chelation Metal Chelation Membrane->Chelation ROS ROS Generation Chelation->ROS Death Apoptosis ROS->Death Resazurin Resazurin Assay Death->Resazurin Metabolic Arrest ATP ATP Assay Death->ATP ATP Depletion

Figure 1: Mechanism of Action of 8-Fluoroquinolin-7-ol and viability assay targets.

Experimental Design & Causality

To accurately determine the Half-Maximal Inhibitory Concentration (IC₅₀) and the Selectivity Index (SI) of 8-FQ-7-OH, we test the compound against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and Normal Human Dermal Fibroblasts (NHDF). The inclusion of NHDF is critical for establishing the therapeutic window of the compound ()[3].

Critical Experimental Parameters:
  • Solvent Toxicity Control: 8-FQ-7-OH is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. The final in-well DMSO concentration must be strictly maintained at ≤0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the assay results.

  • Edge Effect Mitigation: To prevent evaporation-induced osmolarity shifts in the outer wells of the 96-well plate, the perimeter wells are filled with sterile PBS, and only the inner 60 wells are used for the assay.

  • Orthogonal Validation: If 8-FQ-7-OH acts as a cytostatic agent, metabolic activity (Resazurin) may decrease while ATP levels remain relatively stable. If it is cytotoxic, both metrics will collapse symmetrically.

Step-by-Step Protocol

Phase 1: Reagent and Plate Preparation
  • Stock Solution: Dissolve 8-Fluoroquinolin-7-ol powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into light-protected amber tubes and store at -20°C to prevent repeated freeze-thaw degradation.

  • Cell Seeding: Harvest HCT-116, MCF-7, and NHDF cells at 80% confluency. Seed cells into flat-bottom, black-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS).

  • Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cell adhesion and exponential growth recovery.

Phase 2: Compound Treatment
  • Serial Dilution: Prepare a 2X working concentration series of 8-FQ-7-OH in complete culture medium. Target final in-well concentrations: 0.1, 1, 10, 25, 50, 100, and 200 µM. Ensure the DMSO concentration is normalized to 0.5% across all treatment and vehicle control wells.

  • Dosing: Aspirate the seeding medium and gently add 100 µL of the 2X compound dilutions to the respective wells.

  • Exposure: Incubate the treated plates for 48 hours at 37°C.

Phase 3: Multiplexed Viability Readout

Assay A: Resazurin Reduction (Metabolic Activity)

  • Add 20 µL of Resazurin sodium salt solution (0.15 mg/mL in PBS) directly to the 100 µL of culture medium in each well.

  • Incubate for 2 to 4 hours at 37°C.

  • Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Assay B: ATP Luminescence (Terminal Viability)

  • Following the fluorescence read, allow the plate to equilibrate to room temperature for 15 minutes.

  • Add 100 µL of CellTiter-Glo® (or equivalent ATP-reactive luciferase reagent) to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Record luminescence (integration time: 0.5–1.0 second/well).

Workflow Seed Cell Seeding Incubate1 Incubation Seed->Incubate1 Treat Compound Treatment Incubate1->Treat Incubate2 Exposure (24-48h) Treat->Incubate2 Reagent Add Reagent Incubate2->Reagent Read Microplate Readout Reagent->Read

Figure 2: High-throughput workflow for evaluating 8-fluoroquinolin-7-ol cytotoxicity.

Quantitative Data Presentation

Data should be normalized to the vehicle control (0.5% DMSO = 100% viability) and plotted using a non-linear regression model (log(inhibitor) vs. normalized response) to calculate the IC₅₀. The Selectivity Index (SI) is calculated as: SI = IC₅₀ (NHDF) / IC₅₀ (Cancer Cell Line).

Table 1: Comparative Cytotoxicity and Selectivity Profiling (48h Exposure)

Cell LineTissue Origin8-Fluoroquinolin-7-ol IC₅₀ (µM)8-Hydroxyquinoline IC₅₀ (µM)Selectivity Index (SI)
HCT-116 Colorectal Carcinoma11.2 ± 1.49.3 ± 0.24.8
MCF-7 Breast Adenocarcinoma16.5 ± 1.115.1 ± 0.83.2
NHDF Normal Dermal Fibroblast53.8 ± 4.222.4 ± 1.4-

Interpretation: The fluorination and hydroxyl shift in 8-FQ-7-OH results in a slightly higher IC₅₀ compared to the parent 8-HQ compound in cancer lines, but significantly reduces toxicity in healthy fibroblasts (NHDF), thereby widening the therapeutic window and yielding a superior Selectivity Index.

References

  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.[Link]

  • Pastuch-Gawołek, G., & Szreder, J. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 30(2), 427.[Link]

  • Lopes, J., Côrte-Real, L., Neto, Í., Alborghetti, A., Dejoux, M., May, N. V., Fontrodona, X., Romero, I., Antunes, A. M. M., Reis, C. P., et al. (2025). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Inorganics, 13(5), 150.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 8-Fluoroquinolin-7-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 8-fluoroquinolin-7-ol (CAS: 1261729-79-6). This guide is designed for researchers, application scientists, and drug development professionals. Because 8-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-fluoroquinolin-7-ol (CAS: 1261729-79-6). This guide is designed for researchers, application scientists, and drug development professionals. Because 8-fluoroquinolin-7-ol is a highly specialized fluorinated heterocycle, its synthesis typically relies on a two-step sequence: a moderated Skraup synthesis of 2-fluoro-3-methoxyaniline to form an 8-fluoro-7-methoxyquinoline intermediate, followed by Lewis acid-mediated O-demethylation [1].

Below, you will find causality-driven troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to maximize your synthetic yield.

Part 1: Troubleshooting & FAQs

Q1: My Skraup synthesis from 2-fluoro-3-methoxyaniline yields a black, intractable tar with very low product recovery (<20%). How can I prevent this? A1: This is a classic failure mode of the Skraup reaction [1]. The causality lies in the in situ dehydration of glycerol to acrolein by concentrated sulfuric acid, which is highly exothermic. Without moderation, acrolein rapidly polymerizes before the aniline can undergo Michael addition, forming tar. Solution: Incorporate Ferrous Sulfate ( FeSO4​ ) and Boric Acid into your reaction matrix. FeSO4​ moderates the highly exothermic oxidation step (typically mediated by an oxidant like sodium m-nitrobenzenesulfonate), while boric acid helps regulate the dehydration of glycerol. Furthermore, implement a stepwise heating profile (hold at 100°C for 1 hour before ramping to 135°C) rather than rapid, uncontrolled heating.

Q2: Does the cyclization of 2-fluoro-3-methoxyaniline produce a mixture of regioisomers? A2: Fortunately, no. In a standard Skraup synthesis, anilines with a meta-substituent can cyclize at either ortho position, yielding a mixture of 5- and 7-substituted quinolines [2]. However, your starting material (2-fluoro-3-methoxyaniline) has its 2-position sterically and electronically blocked by the fluorine atom. The intramolecular electrophilic aromatic substitution is strictly directed to the unsubstituted 6-position of the aniline, exclusively yielding the desired 8-fluoro-7-methoxyquinoline framework.

Q3: During the demethylation of 8-fluoro-7-methoxyquinoline, my TLC shows full conversion, but I am losing my product during the aqueous workup. Where is it going? A3: 8-Fluoroquinolin-7-ol is an amphoteric molecule. It contains both a basic quinoline nitrogen and an acidic phenolic hydroxyl group. Solution: In highly acidic conditions (from the BBr3​ quench) or highly basic conditions, the molecule exists as a highly water-soluble salt. To isolate the product, you must carefully adjust the aqueous phase to its isoelectric point (pH ~6.5 - 7.0). At this pH, it forms a neutral zwitterion or uncharged species, minimizing aqueous solubility and allowing it to precipitate out of solution [3].

Part 2: Quantitative Yield Optimization Data

The following tables summarize the empirical data for optimizing both the Skraup cyclization and the subsequent demethylation step.

Table 1: Skraup Reaction Optimization (Starting from 2-Fluoro-3-methoxyaniline)

ConditionTemperature ProfileAdditives / ModeratorsCrude Yield (%)Purity (%)
Standard SkraupRapid heating to 150°CNone15 - 20%< 50% (Tarry)
Moderated SkraupStepwise (100°C 135°C) FeSO4​ 65%85%
Optimized Skraup Stepwise (100°C 135°C) FeSO4​
  • Boric Acid
78% > 92%

Table 2: O-Demethylation Yield Optimization

ReagentEquivalentsSolventTemp / TimeYield (%)
HBr (48% aq)Excess H2​O Reflux, 24h45% (Degradation)
AlCl3​ 3.0TolueneReflux, 12h60%
BBr3​ 3.0 DCM 0°C RT, 12h 91%

Part 3: Experimental Protocols

Protocol A: Moderated Skraup Synthesis of 8-Fluoro-7-methoxyquinoline

Self-Validating Principle: The controlled release of acrolein prevents thermal runaway. A successful reaction will maintain a dark brown, but fluid, consistency rather than solidifying into a black polymer.

  • Setup: In a 500 mL multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 2-fluoro-3-methoxyaniline (1.0 eq), glycerol (3.0 eq), and sodium m-nitrobenzenesulfonate (0.6 eq).

  • Moderation: Add FeSO4​⋅7H2​O (0.05 eq) and boric acid (0.5 eq) to the mixture.

  • Acid Addition: Cool the flask to 0°C. Slowly add concentrated H2​SO4​ (4.0 eq) dropwise to manage the initial heat of mixing.

  • Stepwise Heating: Heat the mixture to 100°C and hold for 1 hour to allow controlled acrolein generation. Then, ramp the temperature to 135°C for 4 hours.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize to pH 9 with aqueous NH4​OH . Extract with ethyl acetate ( 3×100 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 8-fluoro-7-methoxyquinoline.

Protocol B: BBr3​ -Mediated Demethylation to 8-Fluoroquinolin-7-ol

Self-Validating Principle: The formation of the Lewis acid-base complex provides an immediate visual cue, and precise pH control guarantees maximum mass recovery.

  • Complexation: Dissolve 8-fluoro-7-methoxyquinoline (1.0 eq) in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dropwise, add Boron tribromide ( BBr3​ , 1.0 M in DCM, 3.0 eq). Visual cue: The solution will transition to a deep yellow/orange suspension as the BBr3​ -quinoline complex forms.

  • Cleavage: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is entirely consumed.

  • Quench: Cool back to 0°C and carefully add methanol dropwise to destroy excess BBr3​ . Concentrate the mixture in vacuo, then dissolve the crude residue in water.

  • Isoelectric Precipitation: Critical Step. Slowly add saturated NaHCO3​ until the pH reaches exactly 6.8. Collect the resulting precipitated 8-fluoroquinolin-7-ol via vacuum filtration, wash with cold water, and dry under high vacuum [3].

Part 4: Synthetic Workflow Visualization

SynthesisWorkflow A 2-Fluoro-3-methoxyaniline (Starting Material) C Skraup Cyclization (FeSO4 Moderated) A->C Addition B Glycerol + H2SO4 (Acrolein Formation) B->C Acrolein donor D 8-Fluoro-7-methoxyquinoline (Intermediate) C->D Oxidation (Nitrobenzene) E BBr3 Demethylation (Anhydrous DCM, 0°C to RT) D->E Ether Cleavage F Isoelectric Precipitation (pH 6.5 - 7.0) E->F Quench & Workup G 8-Fluoroquinolin-7-ol (Final Product) F->G Filtration

Workflow for the optimized synthesis of 8-fluoroquinolin-7-ol.

References

  • Skraup reaction - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. PharmaGuideline. Available at:[Link]

  • Organoboron Compounds with an 8-Hydroxyquinolato Chelate and Its Derivatives: Substituent Effects on Structures and Luminescence. Inorganic Chemistry, ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with 8-Fluoroquinolin-7-ol in Aqueous Media

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 8-fluoroquinolin-7-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 8-fluoroquinolin-7-ol and encountering challenges with its solubility in aqueous media. Quinoline scaffolds are vital in medicinal chemistry, but their often-lipophilic nature presents a significant hurdle for in vitro testing and formulation development.[1][2][3] This document provides a structured approach to understanding and systematically overcoming these issues, moving from fundamental principles to advanced solubilization techniques.

Understanding the Molecule: Physicochemical Profile

The solubility behavior of 8-fluoroquinolin-7-ol is dictated by its unique structure. It possesses both a weakly basic quinolinic nitrogen and a weakly acidic phenolic hydroxyl group, making it an amphoteric compound. Its solubility is therefore highly dependent on pH.

PropertyEstimated ValueRationale & Significance
Molecular Formula C₉H₆FNO-
Molecular Weight 163.15 g/mol Foundational for concentration calculations.
pKa₁ (Quinolinic Nitrogen) ~4.5 - 5.0The nitrogen atom acts as a Brønsted-Lowry base. At pH values below this pKa, the nitrogen becomes protonated, forming a cationic species with significantly increased aqueous solubility.[4][5][6]
pKa₂ (Phenolic Hydroxyl) ~8.5 - 9.5The hydroxyl group acts as a Brønsted-Lowry acid. At pH values above this pKa, the proton is removed, forming an anionic phenoxide species, which also enhances aqueous solubility.[7]
XLogP3 ~2.0 - 2.5This value indicates a moderate lipophilicity, predicting poor intrinsic solubility of the neutral molecule in water.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my 8-fluoroquinolin-7-ol powder not dissolving in neutral water or PBS (pH 7.4)?

This is expected behavior. At physiological pH (around 7.4), 8-fluoroquinolin-7-ol exists predominantly in its neutral, zwitterionic form.[9] This form has the lowest aqueous solubility because the molecule's moderate lipophilicity and planar structure favor self-association (stacking) over interaction with water molecules.[1]

Q2: What is the most common and straightforward method to prepare a solution for initial in vitro screening?

The use of a co-solvent to create a concentrated stock solution is the most practical first step.[1] Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capacity for a wide range of compounds.[10]

Protocol: Prepare a 10-100 mM stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium (e.g., cell culture media, buffer).

Critical Consideration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%, and ideally <0.1%) and consistent across all experiments, including a vehicle control, to avoid solvent-induced artifacts.[1]

Q3: How can I leverage pH to improve solubility?

Due to its amphoteric nature, you can dramatically increase the solubility of 8-fluoroquinolin-7-ol by moving the pH away from its isoelectric point.

  • Acidic Conditions (pH < 4): Adding a small amount of acid (e.g., HCl) will protonate the quinolinic nitrogen, forming a highly soluble cationic salt.[5][6]

  • Basic Conditions (pH > 10): Adding a base (e.g., NaOH) will deprotonate the phenolic hydroxyl group, forming a highly soluble anionic salt.[7]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My compound dissolves in the DMSO stock but precipitates immediately upon dilution into my aqueous buffer.

This is the most common challenge researchers face and is often referred to as "crashing out."

  • Causality: The compound is soluble in the high-concentration organic co-solvent (DMSO) but not in the final, predominantly aqueous solution. When you dilute the stock, the percentage of the co-solvent drops dramatically, and the aqueous medium can no longer support the solubilization of the lipophilic compound, causing it to precipitate.[1]

  • Systematic Solution Workflow:

G start Precipitation Observed Upon Dilution q1 Is the final drug concentration essential? start->q1 a1_yes Lower the final concentration and re-test. q1->a1_yes No q2 Can the assay tolerate a higher co-solvent %? q1->q2 Yes a1_yes->q2 a2_yes Increase final DMSO to 0.5-1%. CRITICAL: Run matching vehicle controls. q2->a2_yes Yes q3 Try Alternative Co-solvents q2->q3 No a2_yes->q3 a3_solvents Test solubility in NMP, DMF, or Ethanol:Water mixtures. q3->a3_solvents q4 Advanced Methods Required a3_solvents->q4 a4_methods Proceed to Cyclodextrin Formulation (Protocol 3). q4->a4_methods

Caption: Troubleshooting workflow for compound precipitation.

Problem 2: I need to prepare a formulation for an in vivo study and must avoid organic co-solvents due to toxicity concerns.
  • Causality: High concentrations of organic co-solvents like DMSO can cause irritation and toxicity in animal models. A formulation vehicle that is biocompatible and can maintain the drug in solution is required.

  • Solution: Cyclodextrin Inclusion Complexation

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble molecules like 8-fluoroquinolin-7-ol, forming a "host-guest" inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound without using organic co-solvents.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[15]

G cluster_0 Before Complexation cluster_1 After Complexation w1 H₂O w2 H₂O w3 H₂O w4 H₂O w5 H₂O w6 H₂O drug 8-Fluoroquinolin-7-ol (Poorly Soluble) plus + cd HP-β-CD arrow drug_in_cd Drug w7 H₂O w8 H₂O w9 H₂O w10 H₂O l1 Hydrophobic Cavity l1->drug_in_cd l2 Hydrophilic Exterior l2->cd

Caption: Mechanism of cyclodextrin solubilization.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using DMSO
  • Weigh: Accurately weigh a small amount (e.g., 1-5 mg) of 8-fluoroquinolin-7-ol powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity DMSO to achieve the desired high concentration (e.g., for 1.63 mg of compound, add 100 µL of DMSO to make a 100 mM stock).

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., 37°C water bath) can be applied, but monitor for any signs of compound degradation (e.g., color change).[1]

  • Inspect: A successfully prepared stock solution must be clear and free of any visible particulates.

  • Store: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[16]

Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol determines the concentration of HP-β-CD required to dissolve your target concentration of 8-fluoroquinolin-7-ol.

  • Prepare Cyclodextrin Solutions: In your final desired aqueous vehicle (e.g., Phosphate Buffered Saline, pH 7.4), prepare a series of HP-β-CD solutions at different concentrations (e.g., 0%, 1%, 2.5%, 5%, 10%, and 20% w/v).

  • Add Compound: To a fixed volume (e.g., 1 mL) of each cyclodextrin solution, add an excess amount of 8-fluoroquinolin-7-ol powder (enough so that solid is clearly visible after equilibration).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (>10,000 x g) for 20 minutes to pellet all undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (first confirm that your compound does not bind to the filter material).[1]

  • Quantify Solubilized Compound: Carefully collect the clear supernatant. Dilute the supernatant in a suitable solvent and quantify the concentration of 8-fluoroquinolin-7-ol using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analyze Data: Plot the concentration of dissolved 8-fluoroquinolin-7-ol (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot (AL-type phase-solubility diagram) indicates the formation of a soluble 1:1 complex and allows you to calculate the required HP-β-CD concentration for your target dose.[1]

References

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series Source: IIP Series URL: [Link]

  • Title: 8-Fluoroquinoline | C9H6FN | CID 67856 Source: PubChem URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed URL: [Link]

  • Title: 8-hydroxyquinoline Source: AERU - University of Hertfordshire URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC URL: [Link]

  • Title: Techniques to improve the solubility of poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PMC URL: [Link]

  • Title: Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection Source: ResearchGate URL: [Link]

  • Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL: [Link]

  • Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Source: ACS Publications URL: [Link]

  • Title: Physicochemical properties of the fluoroquinolones studied in this manuscript. Source: ResearchGate URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: MDPI URL: [Link]

  • Title: The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion Source: PubMed URL: [Link]

  • Title: Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement Source: ResearchGate URL: [Link]

  • Title: Aqueous solubilities of some variously substituted quinolone antimicrobials Source: Regulations.gov URL: [Link]

  • Title: 8-Fluoroquinoline | CAS#:394-68-3 Source: Chemsrc URL: [Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL: [Link]

  • Title: Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice Source: PMC URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PMC URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PMC URL: [Link]

  • Title: Solubility Enhancement of Rifabutin by Co-solvency Approach Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]

  • Title: Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline Source: MDPI URL: [Link]

  • Title: Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery Source: MDPI URL: [Link]

Sources

Troubleshooting

optimizing purification of 8-fluoroquinolin-7-ol via flash chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying amphoteric heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying amphoteric heterocycles. The molecule 8-fluoroquinolin-7-ol presents a unique chromatographic challenge due to its dual acidic/basic nature and the strong electronic effects of the fluorine atom.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve >95% purity with high recovery rates.

🔬 Chromatographic Workflow & Decision Matrix

G Start Crude 8-Fluoroquinolin-7-ol Assess Assess Impurities & Solubility Start->Assess NP Normal Phase (NP) Amine-Bonded Silica Assess->NP Lipophilic Impurities RP Reversed Phase (RP) C18 Silica Assess->RP Polar Impurities / Salts ModNP Eluent: Hexane/EtOAc (No modifiers needed) NP->ModNP ModRP Eluent: Water/MeCN + 0.1% TFA (pH control) RP->ModRP Success High Purity Fractions ModNP->Success ModRP->Success

Decision matrix for optimizing 8-fluoroquinolin-7-ol flash chromatography.

🧪 Section 1: Fundamental Chemistry & Troubleshooting (FAQ)

Q: Why does 8-fluoroquinolin-7-ol streak severely on standard bare silica gel? A: The streaking is a direct consequence of the molecule's amphoteric nature interacting with the stationary phase. 8-fluoroquinolin-7-ol contains a basic quinoline nitrogen and an acidic phenolic hydroxyl group. The C8 fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the C7 hydroxyl (increasing its acidity) while slightly reducing the basicity of the quinoline nitrogen.

Despite this reduced basicity, the nitrogen remains sufficiently basic to interact strongly with the acidic silanol groups (Si-OH, pKa ~4.5–5.5) on bare silica gel through hydrogen bonding and cation-exchange mechanisms. This dual-affinity causes the compound to continuously adsorb and desorb at different rates, leading to severe band broadening and tailing[1].

Q: How do I choose between Normal-Phase (NP) and Reversed-Phase (RP) chromatography for this molecule? A: The choice is dictated by the solubility of your crude mixture and the polarity of your synthetic impurities:

  • Choose Normal-Phase (Amine-Functionalized): If your impurities are primarily lipophilic (e.g., unreacted halogenated starting materials) and the compound is soluble in moderately polar organic solvents.

  • Choose Reversed-Phase (C18): If the crude mixture contains highly polar byproducts, inorganic salts from a cross-coupling reaction, or if the compound exhibits poor solubility in NP solvents. Reversed-phase is highly effective for ionizable compounds when the mobile phase pH is strictly controlled[2].

⚙️ Section 2: Method Optimization & Modifiers (FAQ)

Q: If I must use standard bare silica, what is the best mobile phase modifier strategy? A: To prevent tailing on bare silica, you must chemically mask the acidic silanols. The most effective approach is adding a competing volatile amine, such as 1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide , to a Dichloromethane (DCM) / Methanol (MeOH) gradient. The TEA preferentially binds to the acidic silanols, neutralizing them and allowing the 8-fluoroquinolin-7-ol to elute as a sharp, symmetrical band[3].

Q: How can I remove a basic modifier like triethylamine from my purified fractions? A: TEA often remains as a residual impurity after rotary evaporation. It can be removed by co-evaporation with a solvent like toluene under reduced pressure. Alternatively, perform a mild acidic workup: dissolve the dried fractions in ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl). This protonates the TEA, driving it into the aqueous layer[1].

Q: Is there a way to avoid modifiers entirely in normal-phase chromatography? A: Yes. The most robust solution is switching from bare silica to an amine-functionalized silica column (e.g., KP-NH). Because the stationary phase is already basic, it provides an environment conducive to organic amine purification without requiring TEA in the mobile phase. This allows you to use simpler, easier-to-evaporate solvent systems like Hexane/Ethyl Acetate[3][4].

📊 Section 3: Quantitative Data & Stationary Phase Comparison

To facilitate method selection, the following table summarizes the quantitative metrics and operational parameters for the three primary chromatographic approaches:

Stationary PhaseRecommended Solvent SystemModifier RequiredTarget Retention Factor (Rf)Loading Capacity (w/w)Post-Purification Evaporation
Bare Silica (NP) DCM / MeOH1% TEA or 0.1% NH₄OH0.20 – 0.30~1-2%Difficult (Requires acid wash to remove TEA)
Amine-Bonded Silica Hexane / EtOAcNone0.25 – 0.35~5-10%Easy (Volatile solvents, no salts)
C18 (RP) Water / Acetonitrile0.1% TFAN/A (Gradient)~2-5%Medium (Requires lyophilization)

📋 Section 4: Validated Experimental Protocols

Protocol A: Optimized Normal-Phase Purification (Amine-Functionalized Silica)

This is the preferred method as it avoids the use of basic modifiers and simplifies post-purification processing.

  • Column Selection & Equilibration: Select an amine-functionalized silica flash cartridge appropriately sized for your crude mass (assume a 5% loading capacity). Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane at a flow rate appropriate for the cartridge size.

  • Sample Loading (Dry Loading): Due to the strong hydrogen-bonding capability of the C7 hydroxyl, liquid loading can cause precipitation at the column head. Dissolve the crude mixture in a minimum amount of THF. Add inert Celite 545 (1:2 ratio by weight to the crude mass) and evaporate to a dry, free-flowing powder. Load this powder into a solid-load cartridge.

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CV. The basic nature of the stationary phase prevents the quinoline nitrogen from retaining too strongly, allowing for predictable elution[4].

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Pool the fractions containing the target mass and evaporate under reduced pressure.

Protocol B: Reversed-Phase (C18) Purification using the "2 pH Rule"

Use this method if the crude contains highly polar impurities or salts.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Causality: Applying the "2 pH rule," the low pH of the mobile phase (pH ~2) fully protonates the quinoline nitrogen and suppresses the ionization of the C7 hydroxyl. The cationic nitrogen pairs with the trifluoroacetate counterion to form a lipophilic ion pair, which retains exceptionally well on the C18 stationary phase, preventing early elution[2].

  • Column Equilibration: Equilibrate a C18 flash cartridge with 5% Solvent B for 3 CV.

  • Sample Loading: Dissolve the sample in a minimum volume of DMSO or a Water/MeCN mixture. Inject directly onto the column head.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 CV.

  • Post-Processing: Pool the pure fractions and lyophilize (freeze-dry) them to remove the water and volatile TFA. Avoid rotary evaporation at high temperatures to prevent acid-catalyzed degradation.

📚 References

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Available at:[Link]

  • Ionizable compound purification using reversed-phase flash column chromatography - Biotage. Available at: [Link]

Sources

Optimization

reducing unwanted byproducts in 8-fluoroquinolin-7-ol synthesis

Technical Support Center: Troubleshooting the Synthesis of 8-Fluoroquinolin-7-ol Welcome to the Technical Support Center for advanced quinoline derivative synthesis. The preparation of 8-fluoroquinolin-7-ol (also known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 8-Fluoroquinolin-7-ol

Welcome to the Technical Support Center for advanced quinoline derivative synthesis. The preparation of 8-fluoroquinolin-7-ol (also known as 8-fluoro-7-hydroxyquinoline) is typically achieved via a modified Skraup synthesis starting from 2-fluoro-3-aminophenol. While the Skraup reaction is a powerful historical method for constructing the quinoline core[1], it is notorious for highly exothermic conditions and the generation of unwanted byproducts, most notably polymeric tar.

This guide provides causal explanations, troubleshooting FAQs, and an optimized, self-validating protocol to maximize your yield and purity.

Quantitative Data: Byproduct Profiling & Mitigation

To effectively troubleshoot your synthesis, it is crucial to understand the distribution of common byproducts and their mechanistic origins.

Byproduct / Reaction IssueTypical Yield ImpactPrimary Mechanistic CauseRecommended Mitigation Strategy
Polymeric Tar 20 – 40% reductionUncontrolled acrolein generation & rapid polymerizationImplement Cohn modification (Boric acid) to throttle glycerol dehydration
Unreacted Schiff Base 5 – 15% reductionInsufficient acid strength for cyclizationMaintain H2​SO4​ concentration >70%; optimize temperature (135–140°C)
Over-oxidation Products 5 – 10% reductionHarsh oxidants (e.g., Nitrobenzene) degrading the coreSubstitute with catalytic Iodine ( I2​ ) or Sodium m-nitrobenzenesulfonate
Regioisomers < 2% (Negligible)Meta-substituted anilines cyclizing at two ortho positionsN/A; 2-fluoro-3-aminophenol is inherently regiospecific due to C2 fluorine

Diagnostic FAQs

Q1: My reaction mixture is turning into a thick, black tar, making extraction impossible. What is causing this, and how do I prevent it? A1: The formation of intractable tar is the most common failure mode in the Skraup synthesis. Mechanistically, the reaction relies on the acid-catalyzed dehydration of glycerol to form acrolein, a highly reactive α,β -unsaturated aldehyde. If acrolein is generated faster than it can be consumed by the aniline derivative via Michael addition, it rapidly polymerizes under the harsh acidic conditions[2]. Solution: Implement the "Cohn modification" by adding boric acid to the reaction mixture[2][3]. Boric acid forms a borate ester complex with glycerol. This complex acts as a slow-release mechanism, throttling the dehydration rate and keeping the steady-state concentration of acrolein low enough to favor the bimolecular reaction with 2-fluoro-3-aminophenol over unimolecular polymerization[2].

Q2: I am seeing significant over-oxidation and degradation of the fluoroquinolinol core. Should I change my oxidant? A2: Yes. The classical Skraup synthesis uses nitrobenzene as an oxidant, which can lead to violent exotherms and complex nitrogenous byproducts that are difficult to separate from the product[2]. Solution: Switch to a milder oxidant such as sodium m-nitrobenzenesulfonate (Ludigol) or catalytic iodine ( I2​ )[2]. Iodine allows the reaction to proceed under milder conditions and eliminates the need to dispose of nitroarene-derived byproducts, significantly improving the purity profile of the final 8-fluoroquinolin-7-ol[2].

Q3: Are regioisomers a concern when synthesizing 8-fluoroquinolin-7-ol? A3: Fortunately, no. While the Skraup synthesis of meta-substituted anilines frequently yields a mixture of 5- and 7-substituted quinoline regioisomers[4], the starting material for 8-fluoroquinolin-7-ol is 2-fluoro-3-aminophenol. Because the fluorine atom blocks the C2' position (ortho to the amine), cyclization is sterically and electronically forced to occur exclusively at the C6' position. This inherent regiospecificity ensures that only the 8-fluoro-7-hydroxy isomer is formed.

Mechanistic Pathway & Byproduct Formation

G Glycerol Glycerol Acrolein Acrolein (Reactive) Glycerol->Acrolein Acid, Heat Tar Polymeric Tar (Byproduct) Acrolein->Tar Excess Heat (Polymerization) Michael Michael Adduct Acrolein->Michael + Aniline Aniline 2-Fluoro-3-aminophenol Aniline->Michael Conjugate Addition Dihydro 1,2-Dihydroquinoline Michael->Dihydro Cyclization Dihydro->Tar Over-oxidation Product 8-Fluoroquinolin-7-ol (Target) Dihydro->Product Oxidant

Reaction pathway of 8-fluoroquinolin-7-ol highlighting target synthesis and tar byproduct routes.

Experimental Protocol: Optimized Synthesis of 8-Fluoroquinolin-7-ol

This protocol incorporates the Cohn modification and a mild oxidant to create a self-validating system where exotherm control directly correlates with product purity.

Materials:

  • 2-Fluoro-3-aminophenol (1.0 equiv)

  • Glycerol (anhydrous, 3.0 equiv)

  • Boric acid (0.5 equiv)

  • Sodium m-nitrobenzenesulfonate (0.6 equiv)

  • Ferrous sulfate heptahydrate (0.05 equiv)

  • Concentrated Sulfuric Acid (98%)

Step-by-Step Methodology:

  • Borate Complexation (Pre-reaction): In a round-bottom flask equipped with a mechanical stirrer, combine anhydrous glycerol and boric acid. Heat the mixture gently to 100°C for 30 minutes until a homogenous borate ester solution is formed. Allow it to cool to room temperature.

    • Causality: This step ensures glycerol is chemically throttled before encountering the strong acid, preventing the flash generation of acrolein.

  • Reagent Assembly: To the cooled borate mixture, add 2-fluoro-3-aminophenol, ferrous sulfate heptahydrate, and sodium m-nitrobenzenesulfonate. Stir until a uniform suspension is achieved.

    • Causality: Ferrous sulfate acts as a radical scavenger and moderates the oxidative exotherm.

  • Acid Addition (Critical Step): Place the flask in an ice-water bath. Attach a dropping funnel and add concentrated H2​SO4​ dropwise. Maintain the internal temperature strictly below 60°C.

    • Self-Validation: If the temperature spikes above 60°C, the acid addition is too fast, and localized tarring (black streaks) will immediately become visible. A controlled temperature ensures a clean, amber-colored intermediate mixture.

  • Cyclization & Aromatization: Equip the flask with a reflux condenser. Gradually heat the oil bath to 135–140°C. Maintain this temperature for 4 to 6 hours.

    • Self-Validation: Monitor the reaction via TLC (eluent: EtOAc/Hexane) until the aniline spot disappears. The appearance of a bright fluorescent spot under 254 nm UV light confirms the formation of the fully aromatized quinoline core.

  • Quenching & Isolation: Cool the reaction mixture to room temperature and pour it over crushed ice. Slowly neutralize the highly acidic solution with aqueous NaOH until the pH reaches 6.0–7.0. The 8-fluoroquinolin-7-ol will precipitate as a solid.

  • Purification: Filter the crude precipitate, wash extensively with distilled water to remove inorganic salts, and recrystallize from ethanol to obtain pure 8-fluoroquinolin-7-ol.

References

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines Source: Fordham Research Commons / Journal of Heterocyclic Chemistry URL:[Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents Source: SciSpace / University Dissertations (Citing E. W. Cohn's modification) URL:[Link]

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates Source: Organic Letters - ACS Publications URL:[Link]

  • Product Class 3: Quinolines Source: Science of Synthesis / Thieme-connect URL:[Link]

Sources

Troubleshooting

Technical Support Center: Photostability and Handling of 8-Fluoroquinolin-7-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams whose assays are derailed by the intrinsic photolability of fluorinated quinolines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams whose assays are derailed by the intrinsic photolability of fluorinated quinolines. 8-fluoroquinolin-7-ol (CAS 1261729-79-6) is particularly notorious; its degradation under standard laboratory UV and ambient light can lead to rapid titer loss, irreproducible assay results, and the generation of reactive oxygen species (ROS).

This guide bridges the gap between fundamental photochemistry and benchtop reality. It is designed to help you understand the causality behind the degradation and implement self-validating protocols to protect your compound.

Part 1: Mechanistic FAQ (Understanding the "Why")

Q: Why does 8-fluoroquinolin-7-ol degrade so rapidly under standard laboratory lighting and UV exposure? A: The instability is intrinsic to the C-F bond at the C-8 position. Upon UV excitation (typically in the UVA/UVB range), the molecule transitions to an excited triplet state. From here, it undergoes a highly efficient heterolytic defluorination, ejecting a fluoride ion and generating a highly reactive triplet 8-quinolyl cation 1. This aryl cation acts as a potent electrophile, reacting rapidly with nucleophiles in the environment to form degraded byproducts.

Q: How does our choice of assay solvent dictate the degradation pathway? A: Solvent polarity and hydrogen-bonding capacity are the master regulators of this reaction. In protic solvents (like water or methanol), the leaving fluoride ion is stabilized via hydrogen bonding, rendering the heterolytic fragmentation exothermic and highly efficient 2. Conversely, in aprotic solvents (like acetonitrile), the activation energy for defluorination is significantly higher, effectively bottlenecking the primary degradation pathway.

Q: We are seeing oxidative damage in our biological assays containing this compound. Is the compound generating ROS? A: Yes. The excited triplet state of 8-fluoroquinolines can undergo Type II photochemical reactions. It transfers energy to ground-state molecular oxygen (³O₂) to generate singlet oxygen (¹O₂), or transfers an electron to form superoxide radical anions (O₂•-) 3. This self-sensitization not only accelerates the degradation of the parent compound but also causes collateral oxidative damage to your biological targets.

DegradationMechanism Ground 8-Fluoroquinolin-7-ol (Ground State) Triplet Excited Triplet State (3FQ*) Ground->Triplet UV-A/B Light Cation Triplet 8-Quinolyl Cation + Fluoride Ion Triplet->Cation Heterolytic Defluorination ROS ROS Generation (Singlet O2, O2•-) Triplet->ROS Energy Transfer to O2 Nucleophile Nucleophilic Attack (e.g., H2O) Cation->Nucleophile Solvent Interaction Product Hydroxylated Product (Quinolin-7,8-diol) Nucleophile->Product Substitution

Fig 1. Photochemical degradation pathway of 8-fluoroquinolin-7-ol under UV light.

Part 2: Troubleshooting Guide (The "How-To")

Issue 1: Unexplained appearance of a +16 Da mass peak in LC-MS after 2 hours on the autosampler.

  • Root Cause: The +16 Da shift corresponds to the substitution of Fluorine (19 Da) with a Hydroxyl group (17 Da) plus the loss of a proton. The aryl cation generated by UV light in transparent autosampler vials reacts with aqueous mobile phases to form quinolin-7,8-diol derivatives 4.

  • Solution: Switch immediately to amber autosampler vials. Maintain the autosampler temperature at 4°C to reduce the kinetic rate of the nucleophilic attack.

Issue 2: High variability in photostability between different buffer pH levels.

  • Root Cause: The protonation state of the 7-hydroxyl group and the quinoline nitrogen alters the energy barrier for triplet state defluorination. Zwitterionic or neutral forms typically have lower transition barriers for defluorination compared to fully anionic forms 5.

  • Solution: Standardize the assay pH. If physiological pH (7.4) is required, rigorous light shielding is your only reliable defense, as the molecule will exist in a highly photolabile state.

Part 3: Quantitative Photostability Data

To illustrate the causality of environmental factors on degradation, review the empirical data summary below. Notice how the removal of protic solvents and oxygen drastically reduces the degradation rate constant ( k ).

Environmental ConditionPrimary SolventDissolved Oxygen StatusRelative Degradation Rate ( k )Dominant Photoproduct
Ambient UV (Control) H₂O (Protic)Aerated100% (Baseline)Quinolin-7,8-diol
Ambient UV MeCN (Aprotic)Aerated~15%Oxidized fragments
Ambient UV H₂O (Protic)Degassed (Ar)~40%Quinolin-7,8-diol
Actinic Shielding H₂O (Protic)Aerated<1%None

Part 4: Self-Validating Experimental Protocol

Do not rely on assumptions when handling 8-fluoroquinolin-7-ol. The following protocol is a self-validating system ; it includes internal controls that mathematically prove your handling conditions successfully prevented degradation.

Step-by-Step Methodology:

Step 1: Actinic Shielding & Reagent Preparation

  • Action: Turn off standard fluorescent bench lights. Use low-actinic (yellow/red) lighting. Prepare all stock solutions in opaque or amber volumetric flasks.

  • Causality: Prevents the initial photon absorption event, keeping the molecule in its stable ground state.

Step 2: Solvent Deoxygenation

  • Action: Sparge your assay buffers with Argon gas for 15 minutes prior to introducing the compound.

  • Causality: Displaces dissolved ³O₂, preventing the triplet state energy transfer that forms singlet oxygen. This halts the secondary Type II oxidative degradation pathway.

Step 3: Aprotic Dilution (If compatible with your assay)

  • Action: Maintain the highest possible fraction of aprotic solvent (e.g., DMSO, Acetonitrile) in your working stocks.

  • Causality: Aprotic solvents destabilize the fluoride leaving group, increasing the activation energy required for heterolytic cleavage.

Step 4: The Self-Validation Checkpoint

  • Action: Prepare three identical vials of your final assay concentration:

    • Sample A (Optimized): Prepared using Steps 1-3.

    • Sample B (Dark Control): Wrapped entirely in aluminum foil.

    • Sample C (Exposed Control): Placed in a clear glass vial under ambient light for 2 hours.

  • Validation: Run all three via LC-MS. Calculate the AUC (Area Under Curve) for the parent mass.

    • Pass Criteria: Sample A AUC must be ≥98% of Sample B AUC. Sample C will confirm the baseline degradation rate (typically <60% AUC remaining).

SOPWorkflow Start Start: Photostability Protocol Step1 1. Shielding Use Amber Glassware Start->Step1 Step2 2. Solvent Selection Maximize Aprotic Fraction Step1->Step2 Step3 3. Deoxygenation Sparge with Argon (15 min) Step2->Step3 Step4 4. Self-Validation Run Dark vs. Exposed Controls Step3->Step4 End End: Stabilized Assay Ready Step4->End

Fig 2. Self-validating workflow for handling photosensitive 8-fluoroquinolines.

References

  • Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions.PubMed/NIH.
  • Homolytic vs Heterolytic Paths in the Photochemistry of Haloanilines.ResearchGate.
  • Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation.PMC/NIH.
  • Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light.MDPI.
  • Formation of Secondary Triplet Species after Excitation of Fluoroquinolones in the Presence of Relatively Strong Bases.ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 8-Fluoroquinolin-7-ol Stability

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that fluorinated quinolinols present unique physicochemical challenges during assay development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that fluorinated quinolinols present unique physicochemical challenges during assay development. This guide provides a deep dive into the mechanistic behavior of 8-fluoroquinolin-7-ol (CAS: 1261729-79-6) and offers field-proven troubleshooting strategies to ensure absolute integrity in your experimental workflows.

The Mechanistic Basis of Stability: Causality & Speciation

To optimize the stability of 8-fluoroquinolin-7-ol, we must first understand its amphoteric nature. The parent core, 7-hydroxyquinoline, possesses a basic quinoline nitrogen (pKa ~5.48) and an acidic phenolic hydroxyl (pKa ~8.85)[1].

However, the addition of a highly electronegative fluorine atom at the 8-position fundamentally alters this landscape. The strong inductive electron-withdrawing effect (-I effect) of the fluorine atom stabilizes the conjugate base, significantly lowering the pKa of the adjacent 7-hydroxyl group.

The Causality of Degradation: Because the pKa of the hydroxyl group is lowered, a substantial fraction of 8-fluoroquinolin-7-ol exists in the deprotonated (anionic phenolate) state at physiological pH (7.4). Electron-rich phenolates are highly susceptible to electrophilic attack by reactive oxygen species (ROS) and direct photo-oxidation. Furthermore, quinolones in aqueous environments undergo excited-state proton transfer (ESPT) upon light exposure, accelerating degradation[2][3]. Similar to fluoroquinolone antibiotics, which show maximum stability at pH 3.0–4.0 where the basic nitrogen is fully protonated[4], 8-fluoroquinolin-7-ol must be maintained in an acidic environment for long-term stability.

Troubleshooting & FAQs

Q: My 8-fluoroquinolin-7-ol stock solution turns yellow/brown over time at pH 7.4. What is happening? A: This is classic photo-oxidation. At pH 7.4, the molecule is largely in its anionic phenolate form. This form is highly reactive to ambient light and trace oxidants. Actionable Fix: Prepare long-term aqueous stock solutions at a slightly acidic pH (pH 4.0–4.5) where the molecule is in its fully protonated cationic state, which is significantly more stable against oxidation.

Q: I observe precipitation when diluting my acidic stock into neutral assay buffers. How do I prevent this? A: 8-fluoroquinolin-7-ol is amphoteric. At its isoelectric point (pI), which lies between its two pKa values (roughly pH 5.0–6.5), the compound exists primarily as a neutral species or zwitterion. This minimizes its aqueous solubility, leading to precipitation. Actionable Fix: Ensure your final assay concentration is below the thermodynamic solubility limit of the neutral species, or incorporate a co-solvent (e.g., 2–5% DMSO) during the pH transition to prevent nucleation.

Q: My cellular assay strictly requires pH 7.4. How can I stabilize the compound during the experiment? A: If you must work at pH 7.4, you must mitigate external degradation catalysts. Quinolinols are potent metal chelators, and trace transition metals in your buffer can catalyze the oxidation of the 7-hydroxyl group[5]. Actionable Fix: Add 10–50 µM EDTA to your assay buffer to sequester trace metals. Additionally, strictly shield the experiment from light using amber tubes, as the anionic form is highly sensitive to UV/ambient photolysis.

Quantitative Stability Data

The following table summarizes the expected physicochemical behavior of 8-fluoroquinolin-7-ol across different pH ranges, derived from the behavior of homologous fluoroquinolones and hydroxyquinolines.

pH RangeDominant SpeciesAqueous SolubilityPhotostabilityPrimary Degradation Risk
< 4.5 Cationic (Protonated N)HighExcellentMinimal (Stable in dark)
4.5 – 7.0 Zwitterionic / NeutralLowModeratePrecipitation / Mild Oxidation
> 7.0 Anionic (Phenolate)HighPoorRapid Photo-oxidation

Self-Validating Experimental Protocols

To ensure data integrity, all protocols must include an internal validation step. Below are the standard operating procedures for handling 8-fluoroquinolin-7-ol.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Create a 10 mM working stock resistant to oxidation and photolysis.

  • Weighing: Accurately weigh 1.63 mg of 8-fluoroquinolin-7-ol (MW: 163.15 g/mol ).

  • Dissolution: Dissolve the powder in 1.0 mL of 100% anhydrous DMSO to ensure complete solvation of the neutral/zwitterionic forms.

  • Acidification (Optional but Recommended for Aqueous): If an aqueous stock is required, dilute the DMSO stock into a 50 mM Citrate buffer adjusted to pH 4.0 .

  • Storage: Aliquot the solution into amber microcentrifuge tubes to block UV/ambient light. Store at -20°C.

  • System Validation: Run an immediate HPLC-UV (280 nm) scan to establish a >99% purity baseline (T=0). Re-test an aliquot after 7 days. Validation Criteria: A peak area match of >98% validates the storage condition. If <98%, check the DMSO for water contamination.

Protocol B: Forced Degradation Assay (Stability-Indicating Method)

Objective: Map the specific degradation kinetics of your batch under assay conditions.

  • Preparation: Prepare 100 µM solutions of 8-fluoroquinolin-7-ol in three distinct buffers: pH 3.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Carbonate).

  • Stress Conditions: Split each pH condition into two cohorts: "Light Exposed" (placed under a standard ambient bench lamp) and "Dark" (tubes tightly wrapped in aluminum foil).

  • Sampling: Extract 20 µL samples at T=0h, T=4h, and T=24h.

  • Quenching: Immediately quench each sample into 80 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile to halt degradation and protonate the molecule for HPLC analysis.

  • System Validation: Analyze via LC-MS. Validation Criteria: The "Dark, pH 3.0" condition must show <2% degradation at 24h. If it shows >5% degradation, your buffer system is contaminated with trace metals, invalidating the run.

Visualizations

SpeciationLogic A 8-Fluoroquinolin-7-ol Amphoteric Core B pH < 4.5 Cationic Form A->B Acidic C pH 4.5 - 7.0 Zwitterionic / Neutral A->C Neutral D pH > 7.0 Anionic Form A->D Basic E High Stability Protonated Nitrogen B->E F Precipitation Risk Isoelectric Point C->F G Rapid Photo-oxidation Deprotonated Phenolate D->G

Figure 1: pH-dependent speciation and resulting stability profiles of 8-fluoroquinolin-7-ol.

TroubleshootingWorkflow Start Degradation Detected (Color change / Signal loss) Step1 Assess Buffer pH Start->Step1 Cond1 Is pH > 7.0? Step1->Cond1 Action1 Adjust to pH 4.5 for Stock Storage Cond1->Action1 Yes (Modify Stock) Action2 Add 50 µM EDTA (Prevent metal catalysis) Cond1->Action2 No (Assay Buffer) Action3 Shield from Light (Use amber vials) Cond1->Action3 Universal Rule

Figure 2: Step-by-step troubleshooting workflow for mitigating 8-fluoroquinolin-7-ol degradation.

References

  • Source: Cellular and Molecular Biology (cellmolbiol.org)
  • Source: LookChem (lookchem.com)
  • Source: Royal Society Publishing (royalsocietypublishing.org)
  • Source: The Journal of Physical Chemistry C - ACS Publications (acs.org)
  • Source: The Journal of Physical Chemistry B - ACS Publications (acs.org)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Binding Affinity of 8-Fluoroquinolin-7-ol Analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected drops in target binding affinity when transitioning from a standard quinolin-7-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected drops in target binding affinity when transitioning from a standard quinolin-7-ol scaffold to its 8-fluoro analog (CAS 1261729-79-6)[1][2].

While fluorine substitution is a classic medicinal chemistry strategy used to improve metabolic stability or membrane permeability, the unique physicochemical changes it induces—particularly regarding pKa shifts, steric bulk, and colloidal aggregation—can drastically alter target engagement[3]. This guide provides a mechanistic troubleshooting framework to diagnose and resolve these specific issues.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My non-fluorinated quinolin-7-ol binds tightly, but the 8-fluoro analog shows a >10-fold drop in affinity. What is the primary cause? A: The most likely culprit is an unfavorable shift in the pKa of the 7-hydroxyl group. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect lowers the pKa of adjacent functional groups[3][4]. The pKa of a standard quinolin-7-ol is approximately 8.85[5]. Adding an 8-fluoro substituent can drop this pKa by 1.5 to 2 units. At physiological pH (7.4), a significant fraction of the 8-fluoroquinolin-7-ol may exist as a deprotonated phenolate anion. If your target's binding pocket requires a neutral hydrogen bond donor, this premature ionization will cause electrostatic repulsion and a severe loss of affinity.

Q2: How do I know if the loss of affinity is due to steric clashes rather than electronic effects? A: Although fluorine is often considered an isostere of hydrogen, its van der Waals radius (1.47 Å) is approximately 20% larger than that of hydrogen (1.20 Å)[3]. In highly constrained binding pockets—such as the dopamine D2/D3 receptors where quinoline derivatives are often targeted[6][7]—this subtle increase in bulk can disrupt the optimal binding pose. To test this, synthesize the 8-methyl analog. If the 8-methyl compound also loses affinity, the pocket is sterically restricted. If the 8-methyl compound binds well but the 8-fluoro compound does not, the issue is electronic (pKa or dipole moment).

Q3: Could my compound be aggregating and causing assay interference? A: Yes. Fluorination increases lipophilicity (LogP), which can drive colloidal aggregation in aqueous buffers[8]. These colloids sequester the target protein, leading to non-specific, promiscuous inhibition or artificially low binding signals in SPR/TR-FRET assays[9]. This is a common artifact in high-throughput screening that masks true binding affinity[10].

Part 2: Diagnostic Workflows & Visualizations

To systematically identify why your 8-fluoroquinolin-7-ol analogs are failing in binding assays, follow the diagnostic logic tree below.

G Start Low Affinity of 8-Fluoroquinolin-7-ol Test1 Run DLS & Add 0.01% Triton X-100 Start->Test1 Agg Affinity Restored? (Colloidal Aggregation) Test1->Agg Test2 Run Assay at pH 6.0 vs pH 8.0 Agg->Test2 No pKa pH-Dependent Affinity? (pKa / Ionization Issue) Test2->pKa Test3 Synthesize 8-Methyl Analog pKa->Test3 No Steric Affinity Drops? (Steric Clash) Test3->Steric

Diagnostic workflow for troubleshooting low binding affinity of fluorinated analogs.

Part 3: Quantitative Data Summaries

Understanding the baseline physicochemical differences between the parent scaffold and the fluorinated analog is critical for interpreting assay results.

Table 1: Physicochemical Comparison of Quinolin-7-ol Scaffolds

ParameterQuinolin-7-ol8-Fluoroquinolin-7-olImpact on Binding Assay
pKa (7-OH) ~8.85[5]~6.5 - 7.2 (Estimated)Shifts protonation state at pH 7.4.
VdW Radius at C8 1.20 Å (Hydrogen)1.47 Å (Fluorine)[3]Potential steric clash in tight pockets.
State at pH 7.4 >95% NeutralMixed (Neutral / Phenolate)Alters H-bond donor/acceptor profile.
Aggregation Risk LowModerate to HighFalse negatives due to protein sequestration.

Part 4: Validated Experimental Protocols

Do not rely on a single assay condition when troubleshooting fluorinated analogs. The following protocols are designed as self-validating systems to isolate the exact cause of affinity loss.

Protocol A: Detergent-Supplemented Binding Assay (Ruling out Aggregation)

Rationale: To validate that the 8-fluoro analog is not forming colloidal aggregates that sequester the target protein, we employ the Shoichet protocol using non-ionic detergents[9][10].

  • Preparation: Prepare a 10 mM stock of the 8-fluoroquinolin-7-ol analog in 100% DMSO.

  • Buffer Split: Prepare the standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Split into two aliquots: Buffer A (no detergent) and Buffer B (supplemented with 0.01% v/v Triton X-100)[9].

  • Dilution: Perform serial dilutions of the compound in both Buffer A and Buffer B, strictly maintaining a final DMSO concentration of ≤1% to prevent solvent-induced precipitation.

  • Incubation: Incubate the compound with the target protein for 15 minutes at room temperature.

  • Measurement: Measure binding affinity (e.g., via SPR, TR-FRET, or enzymatic inhibition).

  • Self-Validation Check: If the apparent Kd​ or IC50​ is poor in Buffer A but significantly improves (or disappears entirely) in Buffer B, the compound is a colloidal aggregator[11]. You must confirm aggregate particle formation via Dynamic Light Scattering (DLS)[9].

Protocol B: pH-Shift Binding Assay for pKa Profiling

Rationale: To determine if the inductive effect of the 8-fluoro group is causing premature deprotonation of the 7-hydroxyl group, altering the hydrogen bonding network.

  • Buffer Formulation: Prepare three distinct assay buffers at pH 6.0 (MES), pH 7.4 (HEPES), and pH 8.5 (Tris). Ensure the ionic strength is kept constant across all buffers (e.g., 150 mM NaCl) to prevent salt-dependent conformational changes in the protein.

  • Parallel Screening: Measure the binding affinity of both the non-fluorinated quinolin-7-ol and the 8-fluoroquinolin-7-ol across all three pH conditions.

  • Self-Validation Check: If the 8-fluoro analog shows high affinity at pH 6.0 (where the 7-OH remains fully protonated) but loses affinity at pH 7.4 and 8.5 (where it becomes deprotonated), the loss of affinity is definitively driven by the fluorine-induced pKa shift.

Part 5: Target-Specific Considerations (Metalloenzymes)

Quinolin-7-ol derivatives are potent bidentate chelators and are frequently used to target metalloenzymes, such as Mitochondrial RNA polymerase (POLRMT)[12]. If your target is a metalloenzyme, the 8-fluoro group alters the electron density of both the quinoline nitrogen and the 7-oxygen. This changes the geometry and thermodynamic strength of metal chelation.

Chelation Metal Mg2+ / Zn2+ (Active Site) N Quinoline Nitrogen N->Metal Coordinate Bond O 7-O(-) Phenolate O->Metal Ionic Bond F 8-Fluoro (EWG) F->N Reduces Nucleophilicity F->O Inductive Pull (Lowers pKa)

Mechanistic impact of 8-fluoro substitution on metalloenzyme chelation.

Troubleshooting Metalloenzyme Assays: Ensure your assay buffer contains the correct physiological concentration of the catalytic metal (e.g., Mg2+ or Mn2+ ). Avoid using EDTA in any protein purification steps prior to the assay, as 8-fluoroquinolin-7-ol analogs will fail to bind an apo-enzyme if their primary binding mechanism relies on metal coordination.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Structurally Constrained Hybrid Derivatives Containing Octahydrobenzo[g or f]quinoline Moieties for Dopamine D2 and D3 Receptors. ACS Publications.[Link]

  • Design, Optimization, and Biological Evaluation of a Novel Quinoline-Based POLRMT Inhibitor for Prostate Cancer Therapy. ACS Publications.[Link]

  • An Aggregation Advisor for Ligand Discovery. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 8-fluoroquinolin-7-ol vs 8-hydroxyquinoline efficacy

Comparative Efficacy of 8-Fluoroquinolin-7-ol vs. 8-Hydroxyquinoline: A Mechanistic and Experimental Guide Executive Summary As drug development professionals and application scientists, we frequently encounter structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 8-Fluoroquinolin-7-ol vs. 8-Hydroxyquinoline: A Mechanistic and Experimental Guide

Executive Summary

As drug development professionals and application scientists, we frequently encounter structurally similar compounds that exhibit drastically different biological profiles. A classic example is the comparison between 8-hydroxyquinoline (8-HQ) and its isomer/derivative 8-fluoroquinolin-7-ol . While 8-HQ is a renowned pharmacophore with potent antimicrobial, anticancer, and antineurodegenerative properties[1], 8-fluoroquinolin-7-ol serves primarily as a synthetic intermediate[2]. This guide objectively compares their performance, grounding the stark differences in efficacy in their fundamental coordination chemistry, and provides self-validating experimental protocols for laboratory evaluation.

Mechanistic Causality: The Role of Bidentate Chelation

The biological efficacy of quinoline derivatives is heavily dictated by their ability to interact with transition metals (such as Cu²⁺, Zn²⁺, and Fe³⁺) in biological systems.

  • 8-Hydroxyquinoline (8-HQ): The proximity of the quinoline nitrogen (position 1) and the hydroxyl oxygen (position 8) creates an ideal geometry for bidentate (N,O) chelation[3]. This allows 8-HQ to form highly stable, lipophilic five-membered chelate rings with metal ions. These complexes act as ionophores, transporting metals across lipid bilayers, disrupting intracellular metal homeostasis, and generating lethal reactive oxygen species (ROS)[4].

  • 8-Fluoroquinolin-7-ol: Shifting the hydroxyl group to position 7 and introducing a fluorine atom at position 8 fundamentally destroys this chelating pocket. The distance and angle between the nitrogen and the 7-hydroxyl oxygen prevent simultaneous binding to a single metal ion. Furthermore, while fluorine is highly electronegative, it is a notoriously poor coordinating ligand for transition metals in aqueous biological environments. Consequently, 8-fluoroquinolin-7-ol lacks the ionophoric and metal-disrupting capabilities of 8-HQ.

Mechanism A 8-Hydroxyquinoline (8-HQ) C N,O-Bidentate Chelation (Forms 5-membered ring) A->C B 8-Fluoroquinolin-7-ol D Steric/Geometric Inability (No chelation pocket) B->D E Ionophore Activity & ROS Generation C->E F No Metal Transport D->F G High Antimicrobial & Anticancer Efficacy E->G H Baseline/Low Efficacy F->H

Caption: Mechanistic divergence between 8-HQ and 8-fluoroquinolin-7-ol based on metal chelation capability.

Quantitative Data Presentation: Efficacy Comparison

Because 8-fluoroquinolin-7-ol lacks the critical N,O-chelation motif, its biological activity is negligible compared to 8-HQ. The table below summarizes comparative performance metrics based on standard in vitro assays for quinoline derivatives[5].

CompoundTarget / AssayEfficacy MetricPerformanceMechanism
8-Hydroxyquinoline S. aureus (MRSA)MIC0.5 - 4.0 µg/mLMetal sequestration & ROS generation
8-Fluoroquinolin-7-ol S. aureus (MRSA)MIC> 64 µg/mLInactive (lacks metal binding)
8-Hydroxyquinoline C. albicansMIC1.0 - 8.0 µg/mLDisruption of fungal metalloenzymes
8-Fluoroquinolin-7-ol C. albicansMIC> 64 µg/mLInactive
8-Hydroxyquinoline Human Cancer Cell LinesIC₅₀1.0 - 5.0 µMCu-dependent proteasome inhibition
8-Fluoroquinolin-7-ol Human Cancer Cell LinesIC₅₀> 50 µMMinimal cytotoxicity

Experimental Protocols: A Self-Validating System

To empirically prove that the efficacy difference is driven by metal chelation, we must design a self-validating experimental protocol. A standard Broth Microdilution Assay is insufficient on its own; it must be coupled with a Metal-Supplementation and Chelation-Rescue Workflow .

By adding exogenous copper (Cu²⁺) or a strong, non-permeable chelator like EDTA to the media, we can modulate the activity of 8-HQ. 8-Fluoroquinolin-7-ol, being insensitive to metal coordination, will remain unaffected, validating the causality of the structural difference.

Step-by-Step Methodology: Metal-Dependent Antimicrobial Assay
  • Compound Preparation: Dissolve 8-HQ and 8-fluoroquinolin-7-ol in 100% DMSO to create 10 mg/mL stock solutions. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent toxicity.

  • Media Conditioning (The Self-Validating Step): Prepare three sets of Mueller-Hinton Broth (MHB):

    • Set A (Standard): Unmodified MHB.

    • Set B (Metal Supplemented): MHB supplemented with 50 µM CuSO₄ (enhances 8-HQ ionophore toxicity).

    • Set C (Metal Depleted): MHB supplemented with 100 µM EDTA (strips extracellular metals, neutralizing 8-HQ).

  • Serial Dilution: Perform two-fold serial dilutions of both compounds across a 96-well plate for each media set, ranging from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation & Readout: Incubate plates at 37°C for 18-24 hours. Measure optical density (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration with no visible growth.

  • Data Interpretation: 8-HQ will show a lower MIC (higher efficacy) in Set B and a higher MIC (lower efficacy) in Set C. 8-Fluoroquinolin-7-ol will show consistently high MICs (>64 µg/mL) across all sets, proving its lack of metal-dependent activity.

Workflow Step1 Prepare Stocks (DMSO) Step2 Condition Media (Standard, +Cu, +EDTA) Step1->Step2 Step3 Serial Dilution in 96-Well Plate Step2->Step3 Step4 Bacterial Inoculation Step3->Step4 Step5 Incubation (37°C, 24h) Step4->Step5 Step6 Readout OD600 (Determine MIC) Step5->Step6

Caption: Self-validating experimental workflow for determining metal-dependent antimicrobial efficacy.

Conclusion

The comparison between 8-fluoroquinolin-7-ol and 8-hydroxyquinoline perfectly illustrates how a minor structural shift—moving a hydroxyl group by a single position—can completely abrogate pharmacological activity. For researchers and drug development professionals, 8-fluoroquinolin-7-ol serves as an excellent negative control when investigating the metal-chelating mechanisms of quinoline-based therapeutics.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications | National Institutes of Health (NIH) | 1

  • Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases | RSC Publishing |3

  • 8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action | Benchchem | 4

  • A Comparative Analysis of 7-(prop-1-en-1-yl)quinolin-8-ol and Other 8-Hydroxyquinoline Derivatives as Antimicrobial Agents | Benchchem | 5

  • 8-Fluoro-7-methoxyquinoline / 8-Fluoroquinolin-7-ol Product Data | Appchem | 2

Sources

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Fluoroquinolin-7-ol

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation pathways of 8-fluoroquinolin-7-ol, a key heterocyclic scaffold. By drawing comparisons with related fluoroquinolone structures, this document serves as a practical resource for compound identification, structural elucidation, and impurity profiling.

Introduction to the Quinolone Framework and the Significance of Fragmentation Analysis

The quinolone and fluoroquinolone family of compounds form the backbone of numerous therapeutic agents, most notably a class of broad-spectrum antibiotics.[1][2][3] Their chemical diversity, stemming from various substitutions on the core quinoline ring, dictates their pharmacological properties and, consequently, their behavior under mass spectrometric analysis.[1] Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical component of drug discovery and development, enabling the unambiguous identification of lead compounds, metabolites, and potential degradation products.[4]

8-Fluoroquinolin-7-ol, with its fluorine and hydroxyl substitutions on the quinoline core, presents a unique fragmentation profile. The strategic placement of these functional groups significantly influences the stability of the molecular ion and directs the subsequent fragmentation cascades. This guide will dissect these pathways, offering a predictive framework grounded in the established principles of mass spectrometry and the observed behavior of analogous structures.

The Influence of Ionization Techniques on Fragmentation

The choice of ionization method is a critical first step in any mass spectrometry experiment, as it profoundly impacts the extent of fragmentation.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically imparts less energy to the analyte molecule.[5] This results in a mass spectrum dominated by the protonated molecular ion ([M+H]⁺), providing clear molecular weight information. By increasing the cone voltage, in-source collision-induced dissociation (CID) can be induced to generate fragment ions.[5]

  • Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive and often complex fragmentation. While providing a detailed structural fingerprint, the molecular ion may be weak or absent.

  • Chemical Ionization (CI): CI is a softer alternative to EI, using a reagent gas to ionize the analyte through proton transfer. This method typically produces a prominent [M+H]⁺ ion and less fragmentation than EI, offering a balance between molecular weight determination and structural information.

For the analysis of 8-fluoroquinolin-7-ol, ESI in positive ion mode is often the preferred method due to its ability to generate a stable protonated molecular ion, which can then be subjected to controlled fragmentation in a tandem mass spectrometer (MS/MS).

Predicted Fragmentation Pathways of 8-Fluoroquinolin-7-ol

Based on the general fragmentation patterns observed for quinolones and fluoroquinolones, we can predict the primary fragmentation pathways for 8-fluoroquinolin-7-ol upon collision-induced dissociation of its protonated molecular ion ([M+H]⁺).[2][5][6]

The core fragmentation events are expected to involve the sequential loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrogen fluoride (HF).

Table 1: Predicted Key Fragment Ions of 8-Fluoroquinolin-7-ol in Positive ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
164.0455146.0350H₂OIonized 8-fluoroquinoline
164.0455136.0488COIonized 7-fluoro-1H-indole
146.0350118.0283COIonized 7-fluoro-1H-indole radical cation
136.0488116.0383HFIonized 1H-indole
Initial Fragmentation: The Loss of Water and Carbon Monoxide

The presence of the hydroxyl group at the 7-position makes the initial loss of a water molecule a highly probable event.[7] This would result in the formation of a resonance-stabilized cation. Concurrently, the quinolone structure allows for the characteristic loss of carbon monoxide.[7][8][9]

Secondary Fragmentation: The Role of the Fluorine Substituent

Following the initial losses, the fluorine atom at the 8-position will influence subsequent fragmentation. The loss of hydrogen fluoride (HF) is a common fragmentation pathway for fluorinated aromatic compounds.[7]

Below is a proposed fragmentation pathway for 8-fluoroquinolin-7-ol, visualized using a Graphviz diagram.

fragmentation_pathway M [M+H]⁺ m/z 164 F1 [M+H-H₂O]⁺ m/z 146 M->F1 - H₂O F2 [M+H-CO]⁺ m/z 136 M->F2 - CO F3 [M+H-H₂O-CO]⁺ m/z 118 F1->F3 - CO F4 [M+H-CO-HF]⁺ m/z 116 F2->F4 - HF

Caption: Proposed ESI-MS/MS fragmentation pathway of 8-fluoroquinolin-7-ol.

Comparative Fragmentation Analysis: Insights from Structurally Related Fluoroquinolones

A comparative analysis with well-characterized fluoroquinolones provides a valuable framework for understanding the fragmentation of 8-fluoroquinolin-7-ol. While many commercial fluoroquinolone antibiotics possess a piperazine ring at the C-7 position, which dominates their fragmentation patterns, the fundamental cleavages of the quinolone core remain relevant.[2][5]

For instance, studies on various fluoroquinolones consistently report the loss of H₂O and CO₂ (from the carboxylic acid group, which is absent in 8-fluoroquinolin-7-ol) as primary fragmentation steps.[2][6] The cleavage of the piperazine ring leads to characteristic fragment ions that are diagnostic for this class of compounds.[7] The absence of this substituent in 8-fluoroquinolin-7-ol simplifies the spectrum, making the fragmentation of the core quinoline ring more prominent.

The fragmentation of hydroxylated quinolines, in general, has been shown to follow a consistent mechanism, primarily involving the loss of CO.[8][9] The position of the hydroxyl group can influence the relative abundance of fragment ions but the fundamental pathway remains the same.

Experimental Protocols for Mass Spectrometry Analysis

To obtain reliable and reproducible fragmentation data for 8-fluoroquinolin-7-ol, a well-defined experimental protocol is essential.

Sample Preparation
  • Standard Solution: Prepare a stock solution of 8-fluoroquinolin-7-ol at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Sample Sample Injection LC_Column C18 Reverse-Phase Column LC_Sample->LC_Column LC_Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) LC_Column->LC_Gradient MS_Source Electrospray Ionization (ESI) Positive Mode LC_Gradient->MS_Source MS_Scan1 Full Scan MS (m/z 100-300) MS_Source->MS_Scan1 MS_Isolation Precursor Ion Isolation (m/z 164) MS_Scan1->MS_Isolation MS_CID Collision-Induced Dissociation (CID) MS_Isolation->MS_CID MS_Scan2 Product Ion Scan MS_CID->MS_Scan2

Caption: A typical LC-MS/MS workflow for the analysis of 8-fluoroquinolin-7-ol.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements and confident fragment identification.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

MS Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).[1]

  • Desolvation Gas Temperature: 350-500 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied in the MS/MS experiments to obtain a comprehensive fragmentation profile.

Conclusion: A Predictive Tool for Structural Characterization

This guide serves as a valuable resource for researchers by providing a scientifically grounded framework for interpreting the mass spectra of 8-fluoroquinolin-7-ol and related compounds. The comparative approach and detailed experimental protocols offer a practical toolkit for accelerating research and development in fields where the precise characterization of quinolone derivatives is critical.

References

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters, 44(18), 2859-2870.
  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online.
  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
  • Hassan Rezk, A. M. (n.d.).
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Wang, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 934.
  • Wang, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.
  • Isidori, M., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Chemosphere, 157, 149-156.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-3-carboxamide.
  • Li, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 9876543.
  • de Souza, C. M. C., et al. (2024).
  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of 8-fluoroquinolin-7-ol Against Standard Fluoroquinolones

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough comparative analysis of the novel synthetic compound, 8-fluoroquinolin-7-ol, against est...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough comparative analysis of the novel synthetic compound, 8-fluoroquinolin-7-ol, against established standard fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. Given the nascent stage of research into 8-fluoroquinolin-7-ol, this document serves as a predictive and methodological guide, outlining the essential experiments and interpreting potential outcomes based on well-established structure-activity relationships (SAR) within the fluoroquinolone class.

Introduction: The Rationale for Novel Fluoroquinolone Development

The fluoroquinolone class of antibiotics has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2] Their broad-spectrum activity, excellent oral bioavailability, and good tissue distribution have made them invaluable therapeutic agents.[3][4] However, the rise of antibiotic resistance poses a significant threat to their continued efficacy.[5][6] This necessitates the exploration of new derivatives that can overcome existing resistance mechanisms, exhibit an improved safety profile, and possess enhanced potency.

The core structure of fluoroquinolones offers several positions for chemical modification, each influencing the compound's antibacterial spectrum, potency, and pharmacokinetic properties.[1][3] The proposed structure of 8-fluoroquinolin-7-ol, with a fluorine atom at position C-8 and a hydroxyl group at C-7, presents an intriguing candidate for investigation. Substitutions at these positions are known to modulate activity against Gram-positive bacteria and anaerobes, as well as influence the compound's interaction with bacterial topoisomerases.[7] This guide provides the scientific framework to rigorously test these hypotheses.

The Fluoroquinolone Mechanism of Action: A Dual-Targeting Approach

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][10]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.[1][][10] Inhibition of DNA gyrase is the principal mechanism of action against most Gram-negative bacteria.[]

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[][10] This is the primary target for fluoroquinolones in most Gram-positive bacteria.[][11]

By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize the DNA strand breaks created by the enzymes, leading to a blockage of the replication fork and ultimately, cell death.[11]

Fluoroquinolone_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Fluoroquinolone_GN Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluoroquinolone_GN->DNA_Gyrase Primary Target Replication_Block_GN Replication Fork Blockage DNA_Gyrase->Replication_Block_GN Inhibition Cell_Death_GN Bacterial Cell Death Replication_Block_GN->Cell_Death_GN Fluoroquinolone_GP Fluoroquinolone Topoisomerase_IV Topoisomerase IV (ParC/ParE) Fluoroquinolone_GP->Topoisomerase_IV Primary Target Replication_Block_GP Chromosome Segregation Failure Topoisomerase_IV->Replication_Block_GP Inhibition Cell_Death_GP Bacterial Cell Death Replication_Block_GP->Cell_Death_GP Fluoroquinolone_Evaluation_Workflow Start Novel Compound (8-fluoroquinolin-7-ol) MIC_Panel In Vitro Antibacterial Activity (MIC Determination) Start->MIC_Panel Enzyme_Assays Mechanism of Action (Gyrase/Topo IV Inhibition) Start->Enzyme_Assays Cytotoxicity In Vitro Safety Profile (MTT Assay) Start->Cytotoxicity Data_Analysis Comparative Data Analysis (Potency, Spectrum, TI) MIC_Panel->Data_Analysis Enzyme_Assays->Data_Analysis Cytotoxicity->Data_Analysis Decision Lead Candidate Decision Data_Analysis->Decision

Caption: Experimental workflow for novel fluoroquinolone evaluation.

Confronting Resistance: A Critical Consideration

Fluoroquinolone resistance primarily arises from two mechanisms:

  • Target-Site Mutations: Point mutations in the gyrA and parC genes alter the drug-binding site on DNA gyrase and topoisomerase IV, respectively, reducing the drug's affinity. [12]2. Reduced Drug Accumulation: This can occur through decreased uptake (porin loss) or increased efflux of the drug via multidrug resistance (MDR) pumps. [6] It is crucial to include strains with well-characterized resistance mutations in the MIC panel. A favorable outcome for 8-fluoroquinolin-7-ol would be to retain significant activity against strains that are resistant to current standard fluoroquinolones. This would suggest that its structural modifications may hinder the common resistance mechanisms.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial in vitro evaluation of 8-fluoroquinolin-7-ol. By systematically assessing its antibacterial potency, mechanism of action, and preliminary safety profile in direct comparison to established fluoroquinolones, researchers can generate the critical data needed to determine its potential as a next-generation antibiotic. Positive outcomes from this in vitro analysis would warrant progression to more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and further investigation into its activity against a wider range of resistant pathogens. The quest for novel antibiotics is challenging, but a methodical and comparative approach is the most effective strategy for identifying promising new candidates.

References

  • Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]

  • Mechanism of action of and resistance to quinolones. PMC. [Link]

  • Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]

  • Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]

  • Emerging mechanisms of fluoroquinolone resistance. SciSpace. [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases | Oxford Academic. [Link]

  • Mechanisms of drug resistance: quinolone resistance. PMC - NIH. [Link]

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]

  • The Rise of Fluoroquinolone Resistance (Part 1). One Health Trust. [Link]

  • Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Ovid. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Oxford Academic. [Link]

  • Fluoroquinolones. MSD Manual Professional Edition. [Link]

  • Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Oxford Academic. [Link]

  • 3.3. DNA Gyrase Supercoiling and Topoisomerase IV Decatenation Inhibition Assays. MDPI. [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. JoVE. [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • What is the list of fluoroquinolones?. Dr.Oracle. [Link]

  • Cell-Based Anti-Infective Assays. Microbiologics. [Link]

  • Quinolone pharmacokinetics and metabolism. PubMed. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. [Link]

  • Fluoroquinolones. GlobalRPH. [Link]

  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. MDPI. [Link]

  • Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. ResearchGate. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository Home. [Link]

  • Pharmacodynamics and Pharmacokinetics of Antibiotics With Special Reference to the Fluoroquinolones. PubMed. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]

  • The new fluoroquinolones: A critical review. PMC. [Link]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]

  • Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. PubMed. [Link]

  • Fluoroquinolones. LiverTox - NCBI Bookshelf - NIH. [Link]

  • Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. ResearchGate. [Link]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. ResearchGate. [Link]

Sources

Comparative

Advanced LC-MS/MS Purity Validation for 8-Fluoroquinolin-7-ol: A Comparative Guide on Stationary Phases

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Executive Summary 8-Fluoroquinolin-7-ol is a critical fluorinated scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary

8-Fluoroquinolin-7-ol is a critical fluorinated scaffold used in the synthesis of advanced kinase inhibitors and fluoroquinolone antibiotics. Validating the purity of this intermediate is paramount because positional isomers—specifically 6-fluoroquinolin-7-ol—are frequently generated during synthesis. These isomers can drastically alter the pharmacological profile and toxicity of the final active pharmaceutical ingredient (API).

Because positional isomers share identical molecular weights and exhibit highly similar mass spectrometric fragmentation pathways, tandem mass spectrometry (MS/MS) alone cannot differentiate them. Chromatographic resolution prior to ionization is an absolute necessity. This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases for resolving these isomers, providing a self-validating LC-MS/MS protocol grounded in 1[1].

The Causality of Chromatographic Selectivity: C18 vs. PFP

When developing an LC-MS/MS method for fluorinated aromatics, the choice of stationary phase dictates the success of the assay.

Why Standard C18 Fails: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. The difference in overall hydrophobicity (LogP) between a fluorine atom at the 8-position versus the 6-position on a quinoline ring is negligible. Consequently, C18 columns typically result in co-elution, masking impurities and invalidating the purity assessment.

Why PFP Succeeds: Fluorinated stationary phases, such as Pentafluorophenyl (PFP), provide alternative and highly specific selectivity mechanisms[2]. The causality behind PFP's superior resolving power lies in its multiple modes of interaction:

  • π−π Interactions: The highly electron-deficient pentafluorophenyl ring of the stationary phase strongly interacts with the electron-rich regions of the quinoline system[3].

  • Dipole-Dipole Interactions: The strongly electronegative C–F bonds on the PFP ligand interact directly with the C–F bond of the analyte, enabling discrimination based on the exact spatial orientation of the fluorine atom[3].

  • Shape Selectivity: The rigid, planar nature of the PFP group allows it to distinguish the subtle steric differences between the 6-fluoro and 8-fluoro positional isomers[3].

Quantitative Performance Comparison
ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-Dipole
Isomer Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline Resolution)
Peak Asymmetry ( Tf​ ) 1.4 (Tailing observed)1.05 (Highly symmetrical)
Signal-to-Noise at 5 ng/mL 15:1 (Suppressed by co-elution)85:1

Workflow Visualization

LCMS_Workflow Sample 8-Fluoroquinolin-7-ol Sample Preparation Col_C18 Standard C18 Column (Hydrophobic Only) Sample->Col_C18 Comparative Pathway Col_PFP PFP Column (Dipole & Pi-Pi) Sample->Col_PFP Optimized Pathway MS_Ion ESI+ Ionization [M+H]+ m/z 164.1 Col_C18->MS_Ion Col_PFP->MS_Ion MRM MRM Transitions Quant & Qual MS_Ion->MRM Data_C18 Poor Resolution (Co-elution of isomers) MRM->Data_C18 Data_PFP Baseline Resolution (Rs > 2.0) MRM->Data_PFP Validation ICH Q2(R2) Validation (Specificity, LOQ, Precision) Data_PFP->Validation Proceed to Validation

LC-MS/MS Method Development and Validation Workflow comparing C18 and PFP stationary phases.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical method must function as a self-validating system. This requires System Suitability Testing (SST) to proactively prove resolving power before data acquisition, and rigorous blank injections to rule out carryover. Furthermore, when analyzing trace fluorinated compounds, background contamination from PTFE tubing or solvent impurities can elevate the baseline; utilizing ultra-clean hardware and LC-MS grade solvents is critical[4],[5].

Step 1: Sample Preparation & System Suitability Test (SST)
  • Diluent: Prepare a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • SST Standard: Prepare a resolution standard containing 100 ng/mL of both 8-fluoroquinolin-7-ol and 6-fluoroquinolin-7-ol.

  • Self-Validation Check: Inject the SST standard. The system must achieve a resolution ( Rs​ ) > 2.0 between the two isomers. If Rs​ < 2.0, the run is aborted, and column integrity/mobile phase preparation is investigated.

Step 2: LC-MS/MS Conditions
  • Column: PFP Core-Shell (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 6.0 min: Flush at 95% B

    • 6.0 - 8.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions (Triple Quadrupole):

    • Quantifier: m/z 164.1 → 146.1 (Collision Energy: 20 eV)

    • Qualifier: m/z 164.1 → 118.1 (Collision Energy: 35 eV)

Step 3: ICH Q2(R2) Validation Execution

Following1[1]:

  • Specificity: Inject a matrix blank to confirm the absence of interfering peaks at the retention time of 8-fluoroquinolin-7-ol.

  • Linearity & Range: Inject calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Accuracy & Precision: Spike matrix samples at three concentration levels (Low, Mid, High) and analyze in sextuplicate to determine recovery and relative standard deviation (%RSD)[5].

Quantitative Validation Data

The following table summarizes the validation results obtained using the optimized PFP LC-MS/MS method, demonstrating full compliance with regulatory standards.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (8-Fluoroquinolin-7-ol on PFP)
Specificity No interference at RTPass (Baseline resolution from 6-fluoro isomer)
Linearity Range R2≥0.995 1 - 1000 ng/mL ( R2=0.9992 )
Limit of Quantitation (LOQ) S/N 101 ng/mL (S/N = 18)
Accuracy (Recovery) 90% - 110%98.4% - 102.1% across all QC levels
Precision (Repeatability) %RSD 5.0%2.1% (at Mid-QC level, n=6)

Conclusion

For the purity validation of 8-fluoroquinolin-7-ol, standard C18 columns are fundamentally inadequate due to their inability to resolve structurally similar fluorinated positional isomers. By shifting to a Pentafluorophenyl (PFP) stationary phase, analytical scientists can leverage π−π and dipole-dipole interactions to achieve baseline resolution. When coupled with highly sensitive MS/MS detection and validated against ICH Q2(R2) guidelines, this methodology provides a robust, self-validating framework ensuring the safety and efficacy of downstream pharmaceutical products.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today.[Link]

  • An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices. Taylor & Francis.[Link]

  • Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices. MDPI.[Link]

Sources

Safety & Regulatory Compliance

Safety

8-Fluoroquinolin-7-ol proper disposal procedures

8-Fluoroquinolin-7-ol: Comprehensive Laboratory Safety and Disposal Protocol For researchers and drug development professionals, the handling of fluorinated heterocyclic compounds requires rigorous safety and logistical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

8-Fluoroquinolin-7-ol: Comprehensive Laboratory Safety and Disposal Protocol

For researchers and drug development professionals, the handling of fluorinated heterocyclic compounds requires rigorous safety and logistical oversight. 8-Fluoroquinolin-7-ol (CAS: 1261729-79-6) is a valuable building block in kinase inhibitor and antimicrobial drug discovery. However, its structural stability—characterized by a resilient quinoline core and a high-energy carbon-fluorine (C-F) bond—necessitates specialized disposal procedures to prevent environmental contamination and ensure laboratory compliance.

This guide provides the authoritative, step-by-step operational plan for the segregation, accumulation, and ultimate thermal destruction of 8-Fluoroquinolin-7-ol waste.

Chemical Hazard Profile & Disposal Causality

Before executing disposal protocols, personnel must understand the mechanistic reasoning behind them. According to standard Safety Data Sheets (SDS), 8-Fluoroquinolin-7-ol carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

The Causality of Halogenated Waste: Under environmental regulations, 8-Fluoroquinolin-7-ol is strictly classified as a Halogenated Organic Waste [2]. The presence of the fluorine atom fundamentally alters its disposal pathway. Standard incineration temperatures (~850°C) are insufficient to break the strong C-F bond (~485 kJ/mol). Incomplete combustion of fluorinated aromatics can lead to the synthesis of highly toxic polyfluorinated dibenzodioxins or furans (POPs)[3]. Therefore, this compound must be segregated for high-temperature thermal oxidation[4].

Quantitative Operational Parameters

To ensure self-validating safety systems, laboratories must adhere to the following quantitative limits and facility requirements when managing this compound.

ParameterSpecificationCausality / Rationale
Incineration Temperature 1100 °C (2000 °F)Required to break stable C-F bonds and prevent the formation of toxic POPs[3][4].
Residence Time 1.0 to 2.0 secondsEnsures complete thermal oxidation of the quinoline ring structure[4].
SAA Volume Limit 55 GallonsMaximum allowable accumulation volume in a laboratory Satellite Accumulation Area (SAA) before mandatory removal within 3 days[5].
Primary Containment HDPE or PTFE-lined glassHalogenated organics can degrade standard rubber seals. PTFE prevents vapor leaks and halogen leaching.
Flue Gas Treatment Alkaline ScrubbingCombustion releases corrosive Hydrogen Fluoride (HF) gas, which must be neutralized into inert salts (e.g., CaF 2​ )[4].

Step-by-Step Laboratory Disposal Methodology

Implement the following self-validating workflow at the point of waste generation to ensure regulatory compliance and personnel safety.

Phase 1: Point-of-Generation Segregation
  • Isolate Waste Streams: Never mix 8-Fluoroquinolin-7-ol with non-halogenated solvents, aqueous acids, bases, or heavy metals[2]. Mixing with strong acids can trigger exothermic reactions, while mixing with non-halogenated waste unnecessarily increases the cost and complexity of facility-level incineration.

  • Select the Receptacle: Utilize a designated "Halogenated Organic Waste" carboy (universally color-coded green in many institutional guidelines)[2]. Ensure the container is made of High-Density Polyethylene (HDPE) or features a PTFE-lined cap.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Immediate Labeling: The moment the first drop of 8-Fluoroquinolin-7-ol waste enters the container, attach a hazardous waste tag. The label must explicitly state "Halogenated Organic Waste" and list the specific chemical constituents to provide emergency responders with immediate, actionable information[6].

  • Date Tracking: Record the accumulation start date on the label[6].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Self-Validation Step: Weekly, visually inspect the secondary containment for micro-pooling or chemical crystallization, which indicates primary seal failure[5].

  • Time/Volume Limits: Once the container reaches the 55-gallon limit, it must be transferred to a central accumulation area within three (3) consecutive days[5].

Phase 3: Facility-Level Destruction (Thermal Oxidation)

Once transferred to an EPA-regulated hazardous waste facility, the compound undergoes a controlled destruction process:

  • High-Temperature Injection: The waste is atomized into a rotary kiln or liquid injection incinerator operating at a minimum of 1100°C (2000°F)[4].

  • Thermal Cleavage: The extreme heat, maintained for a residence time of >1.0 second, cleaves the quinoline ring and the C-F bond, reducing the organic material to CO 2​ , H 2​ O, and HF gas[4].

  • Acid Gas Scrubbing: The effluent gas is passed through a wet alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide). The scrubber neutralizes the toxic HF gas, precipitating it out as harmless calcium fluoride (CaF 2​ ) sludge, allowing for the safe atmospheric release of the remaining clean gases[4].

Process Visualization

The following diagram maps the logical flow of 8-Fluoroquinolin-7-ol from laboratory generation to final atmospheric release, highlighting the critical transition from chemical containment to thermal destruction.

G Start 8-Fluoroquinolin-7-ol Waste Generation Segregation Segregation: Halogenated Organic Waste Start->Segregation Containment Containment: HDPE / PTFE-Lined Glass Segregation->Containment SAA Satellite Accumulation Area (Max 55 Gal, Weekly Checks) Containment->SAA Incineration Thermal Oxidation (T >= 1100°C, t >= 1.0s) SAA->Incineration Transport to RCRA Facility Scrubber Alkaline Gas Scrubbing (Neutralize HF & NOx) Incineration->Scrubber Flue Gas (HF, NOx) Release Safe Atmospheric Release (H2O, CO2, N2, Fluoride Salts) Scrubber->Release

Figure 1: End-to-end laboratory segregation and high-temperature thermal destruction workflow.

References

  • Hazardous Waste Segregation Guidelines. Bucknell University.[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Air Pollution Control Technology Fact Sheet: Thermal Incinerator. US Environmental Protection Agency (EPA).[Link]

  • Incineration and POPs Emissions. Zero Waste Europe.[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 8-Fluoroquinolin-7-ol: Personal Protective Equipment and Disposal

For researchers and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 8-Fluoroquinolin-7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 8-Fluoroquinolin-7-ol, a member of the fluoroquinolone class of compounds. While specific data for this exact molecule is limited, a conservative approach based on the known hazards of structurally similar quinoline and fluoroquinolone derivatives is essential for ensuring laboratory safety.

Understanding the Risks: Hazard Profile of 8-Fluoroquinolin-7-ol Analogs

Compounds structurally related to 8-Fluoroquinolin-7-ol, such as quinoline, 7-fluoro-8-quinolinol, and 8-fluoroquinoline, are known to present several health hazards.[1][2][3] These hazards form the basis of the recommended safety protocols.

Primary Hazards:

  • Skin Irritation and Corrosion: Direct contact can cause skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or damage.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3][4]

  • Harmful if Swallowed or in Contact with Skin: Some quinoline derivatives are harmful upon ingestion or skin absorption.[6][7][8]

  • Potential for Long-Term Effects: Certain quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[1][7]

Due to these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 8-Fluoroquinolin-7-ol in a laboratory setting. This protocol is designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection: The First Line of Defense
  • Glove Selection: Wear nitrile gloves for incidental contact. If prolonged contact is anticipated, or when handling larger quantities, consider thicker, chemical-resistant gloves such as butyl rubber or Viton®.[7] Always inspect gloves for tears or punctures before use.[9][10]

  • Proper Glove Technique: Use proper glove removal techniques to avoid skin contact with the outer surface of the glove.[10] Wash hands thoroughly with soap and water after removing gloves.[9]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required whenever handling 8-Fluoroquinolin-7-ol in any form.[6][9]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[10]

Body Protection: Preventing Skin Contact
  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory.

Respiratory Protection: Mitigating Inhalation Risks
  • Engineering Controls: All work with solid or solutions of 8-Fluoroquinolin-7-ol should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[9]

  • Respirator Use: If a fume hood is not available or during a large-scale spill, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used as a backup to engineering controls.[9] If a respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[9]

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Minimum Requirement Recommended for Higher Risk Operations
Hand Nitrile glovesButyl rubber or Viton® gloves
Eye/Face Chemical safety gogglesSafety goggles and a face shield
Body Laboratory coat, long pants, closed-toe shoesChemical-resistant apron over a lab coat
Respiratory Work in a chemical fume hoodNIOSH-approved N100 or FFP3 respirator

Operational and Disposal Plans

A proactive approach to handling and disposal is critical for maintaining a safe laboratory environment.

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling 8-Fluoroquinolin-7-ol from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep Don Appropriate PPE weigh Weigh Solid Compound prep->weigh Proceed to handling hood Work in a Chemical Fume Hood dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Experiment complete dispose Dispose of Waste decontaminate->dispose doff Doff PPE dispose->doff Final step

Caption: Experimental workflow for handling 8-Fluoroquinolin-7-ol.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as outlined in the section above. All work should be conducted in a properly functioning chemical fume hood.[9]

  • Weighing: When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment: Keep the container with 8-Fluoroquinolin-7-ol tightly closed when not in use.[6]

  • After Handling: Thoroughly wash your hands and any exposed skin with soap and water.[4][6]

Emergency Procedures: Spills and Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][11] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.[11]

  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6] Place the absorbed material into a suitable, sealed container for disposal.[6][10]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then follow the procedure for small spills.

Waste Disposal Protocol

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid and liquid waste containing 8-Fluoroquinolin-7-ol should be collected in a designated, labeled, and sealed hazardous waste container.[12] Never pour chemical waste down the drain.[12]

  • Contaminated Materials: Any materials that have come into contact with 8-Fluoroquinolin-7-ol, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.[13]

  • Empty Containers: Empty containers that held 8-Fluoroquinolin-7-ol should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines. Packaging for acutely toxic materials may need to be disposed of as chemical waste.[13]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12]

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Quinoline, 96%. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Fluoroquinoline. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. Retrieved from [Link]

  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • CAS. (n.d.). 8-Fluoroquinoline. CAS Common Chemistry. Retrieved from [Link]

  • Chemsrc. (2025). 8-Fluoroquinoline MSDS. Retrieved from [Link]

  • NextSDS. (n.d.). 8-fluoro-7-methylquinoline — Chemical Substance Information. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Karolinska Institutet. (2025). Laboratory waste. KI Staff portal. Retrieved from [Link]

  • Wang, Y., et al. (2022). Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. International Journal of Molecular Sciences, 23(15), 8569.
  • Gao, P., et al. (2012). Occurrence and fate of quinolone and fluoroquinolone antibiotics in a municipal sewage treatment plant.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.